H-Lys(Z)-OtBu.HCl
描述
The exact mass of the compound (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZMPXAQORYDR-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543194 | |
| Record name | tert-Butyl N~6~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-22-3 | |
| Record name | tert-Butyl N~6~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Lys(Z)-OtBu.HCl: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Lys(Z)-OtBu.HCl, a critical building block in modern peptide synthesis and drug development. This document details the physicochemical characteristics of the compound, outlines general experimental protocols for its use, and presents a logical workflow for its incorporation into peptide chains.
Core Chemical and Physical Properties
This compound, systematically named (2S)-6-{[(benzyloxy)carbonyl]amino}-1-tert-butoxy-1-oxohexan-2-aminium chloride, is a derivative of the amino acid L-lysine.[1] It features two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the ε-amino function and a tert-butyl (OtBu) ester on the α-carboxyl group.[1] These orthogonal protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2] The compound is supplied as a hydrochloride salt to enhance its stability and solubility.[1]
Structural and Identification Data
| Parameter | Value |
| IUPAC Name | tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride[3] |
| Synonyms | H-Lys(Z)-OBut*HCl, N-e-CBZ-L-Lys-O-tert-Bu HCl, Z-Lysine tert-butyl ester hydrochloride[1] |
| CAS Number | 5978-22-3[4][5] |
| Molecular Formula | C₁₈H₂₉ClN₂O₄[3][4] |
| InChI Key | HEMZMPXAQORYDR-RSAXXLAASA-N[3] |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--N.Cl |
Physicochemical Data
| Property | Value |
| Molecular Weight | 372.89 g/mol [4] |
| Appearance | White to off-white solid/powder[4] |
| Melting Point | 144-145 °C[3] |
| Boiling Point | 469.6 °C at 760 mmHg[3] |
| Solubility | DMSO (Slightly), Ethanol (Slightly, Sonicated), H₂O (100 mg/mL with ultrasonic treatment)[4][6] |
| Storage | 4°C, sealed storage, away from moisture[3][6] |
Structure and Protecting Group Strategy
The utility of this compound in peptide synthesis is derived from its orthogonal protection scheme. The benzyloxycarbonyl (Z) group is stable under the mildly acidic conditions used to remove tert-butyl based protecting groups, while the tert-butyl (OtBu) ester is resistant to the basic conditions often used for Fmoc group removal.[2]
-
ε-Amino Protection (Z-group): The benzyloxycarbonyl group is a classic urethane-type protecting group. It is robust and provides good protection against racemization during coupling reactions.[7] The Z-group is typically removed by catalytic hydrogenation (e.g., using H₂/Pd) or under strong acidic conditions such as with HBr in acetic acid.[7]
-
α-Carboxyl Protection (OtBu-group): The tert-butyl ester is a sterically hindered ester that effectively protects the carboxylic acid from participating in unwanted reactions. It is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which cleaves it to release the free carboxylic acid and gaseous isobutylene.[7]
This orthogonal stability allows for the selective deprotection of either the α-amino group (after coupling) or the side-chain ε-amino group at different stages of a complex synthesis, enabling the creation of branched peptides or the site-specific attachment of other molecules.
Experimental Protocols
The following sections provide generalized experimental protocols relevant to the use of this compound in peptide synthesis. Researchers should adapt these protocols based on the specific peptide sequence, scale, and available equipment.
Peptide Coupling using this compound
This protocol describes the incorporation of a Lys(Z) residue into a growing peptide chain on a solid support using an in-situ activation method.
Materials:
-
This compound
-
Fmoc-protected amino acid-resin
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes. Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3 equivalents), and an additive like OximaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Add DIPEA (5 equivalents) to the reaction mixture and agitate at room temperature for 1-2 hours.
-
Washing: After the coupling reaction is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and by-products.
Deprotection of the Z and OtBu Groups
The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.
Materials:
-
Peptide-resin containing the Lys(Z) residue
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio)
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature. The TFA in the cocktail will cleave the OtBu ester and other acid-labile protecting groups, as well as cleave the peptide from most standard resins. For the removal of the Z-group, a subsequent catalytic hydrogenation step is typically required if a cleavage cocktail without a strong acid like HBr is used.
-
Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the incorporation of this compound into a peptide chain during solid-phase peptide synthesis (SPPS), followed by deprotection steps.
Caption: Workflow for incorporating this compound in SPPS.
Biological Significance and Applications
This compound is primarily a synthetic intermediate and does not have direct biological signaling roles in its protected form. Its significance lies in enabling the synthesis of biologically active peptides and proteins. Lysine residues in proteins are frequently sites of post-translational modifications, such as ubiquitination and sumoylation, which play crucial roles in signaling pathways like the TGFβ and Wnt pathways.[8] The ability to incorporate protected lysine derivatives like this compound allows for the synthesis of peptides where specific lysine residues can be later modified to study these biological processes.
Furthermore, some derivatives of lysine have been investigated for their own biological activities. For instance, certain lysine derivatives have been reported to have cytostatic effects on malignant cells and to act as inhibitors of enzymes like dihydrofolate reductase.[4] The synthesis of such compounds or their peptide analogues is facilitated by the use of appropriately protected lysine building blocks.
Conclusion
This compound is a versatile and valuable reagent for researchers, scientists, and drug development professionals engaged in peptide chemistry. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide a high degree of control in the synthesis of complex peptides. The experimental protocols and workflows outlined in this guide serve as a foundational resource for the effective utilization of this compound in the laboratory. A thorough understanding of the principles of protecting group chemistry is essential for its successful application in the development of novel peptide-based therapeutics and research tools.
References
- 1. CAS 5978-22-3: H-Lys(Z)-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. This compound | 5978-22-3 [sigmaaldrich.com]
- 4. This compound | 5978-22-3 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Lysine Conservation and Context in TGFβ and Wnt Signaling Suggest New Targets and General Themes for Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Role of the Benzyloxycarbonyl (Z) Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a cornerstone in the field of peptide synthesis. Its historical significance is matched by its continued utility, particularly in solution-phase synthesis, due to its unique stability and cleavage characteristics. This technical guide provides an in-depth analysis of the Z-group's role, methods for its installation and removal, and a comparative overview of its application in modern peptide chemistry.
The Core Function of the Z-Group: A Robust Amino Protection Strategy
The primary role of the benzyloxycarbonyl group in peptide synthesis is to act as a temporary shield for the α-amino group of an amino acid. This protection is crucial to prevent the nucleophilic amine from engaging in unwanted side reactions during the activation of the carboxyl group and subsequent peptide bond formation. By selectively masking the amine, the Z-group ensures that the peptide chain is elongated in a controlled, stepwise manner.
Key advantages of employing the Z-group include:
-
Ease of Introduction: The Z-group is readily introduced under mild conditions.
-
Crystallinity: Z-protected amino acids often form stable, crystalline solids, which facilitates their purification and handling.[1]
-
Racemization Resistance: The urethane nature of the Z-protecting group helps to suppress racemization during peptide coupling.
-
Orthogonality: The Z-group is stable under the mildly acidic and basic conditions used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. This orthogonality is a critical feature in complex synthetic strategies requiring selective deprotection.[2][3]
Installation of the Z-Group: The Schotten-Baumann Reaction
The most common method for the introduction of the benzyloxycarbonyl group is the Schotten-Baumann reaction. This involves the acylation of the amino acid's amino group with benzyl chloroformate (Cbz-Cl) under basic conditions.
Experimental Protocol: Z-Group Protection of an Amino Acid
Materials:
-
Amino acid
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF) and water (or other suitable solvent system)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the stirred solution at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Z-protected amino acid by recrystallization or silica gel column chromatography.[4]
Cleavage of the Z-Group: Deprotection Strategies
The removal of the Z-group is a critical step in peptide synthesis, and several methods are available, each with its own set of advantages and limitations. The choice of deprotection method is dictated by the presence of other functional groups in the peptide chain.
Catalytic Hydrogenolysis
This is the most common and mildest method for Z-group cleavage. It involves the use of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source to cleave the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.
-
Mechanism: The reaction proceeds through the adsorption of the Z-protected peptide and hydrogen onto the palladium catalyst surface. This is followed by the cleavage of the benzyl-oxygen bond and the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[2][5]
Transfer Hydrogenolysis
A variation of catalytic hydrogenolysis, this method avoids the need for gaseous hydrogen. Instead, a hydrogen donor such as ammonium formate, formic acid, or cyclohexadiene is used in the presence of a palladium catalyst.[6]
Acidolysis with Hydrogen Bromide in Acetic Acid (HBr/AcOH)
This is a harsher method that is employed when the peptide contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or sulfur-containing residues). The Z-group is cleaved by the strong acid, typically a 33% solution of HBr in acetic acid.
-
Mechanism: The deprotection is thought to occur via protonation of the carbamate oxygen, followed by either an Sₙ2 attack by a bromide ion at the benzylic carbon or an Sₙ1 cleavage to form a stable benzyl cation. The resulting carbamic acid then decarboxylates.
Sodium in Liquid Ammonia (Na/NH₃)
This is a powerful reducing method capable of cleaving the Z-group. However, due to its harsh conditions and the potential for side reactions, its use has become less common in modern peptide synthesis.[7]
-
Mechanism: The reaction involves the transfer of electrons from the dissolved sodium metal to the aromatic ring of the benzyl group, leading to the cleavage of the C-O bond.
Quantitative Data and Method Comparison
The selection of a deprotection method is a critical decision in the synthetic workflow. The following table summarizes key quantitative parameters for the most common Z-group cleavage techniques.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOH, Room Temperature | 1 - 4 hours | >95% | Very mild, neutral pH, clean byproducts (toluene and CO₂), compatible with acid/base-labile groups. | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups); the catalyst can be poisoned by sulfur-containing residues. |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, MeOH, Reflux | 1 - 3 hours | >90% | Avoids the use of pressurized H₂ gas, rapid reaction times. | Requires elevated temperatures, potential for side reactions with the hydrogen donor. |
| Acidolysis | 33% HBr in Acetic Acid, Room Temperature | 20 minutes - 2 hours | Variable, often >90% | Effective when catalytic hydrogenation is not feasible, rapid. | Harsh acidic conditions can lead to side reactions, including cleavage of other acid-labile protecting groups and peptide bond hydrolysis. |
| Sodium in Liquid Ammonia | Na, liquid NH₃, -78 °C to -33 °C | < 1 hour | Variable | Powerful reduction, can cleave other protecting groups simultaneously. | Extremely harsh conditions, requires specialized equipment, potential for numerous side reactions and over-reduction.[7] |
Detailed Experimental Protocols for Z-Group Deprotection
Protocol for Catalytic Hydrogenolysis
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the air, and introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.[6]
Protocol for Acidolysis with HBr/AcOH
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in 33% HBr/AcOH at room temperature.
-
Stir the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, add cold diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Visualizing the Chemistry: Workflows and Mechanisms
General Workflow of Z-Group in Peptide Synthesis
Caption: General workflow of using the Z-group in peptide synthesis.
Deprotection Pathways of the Benzyloxycarbonyl (Z) Group
Caption: Overview of major Z-group deprotection pathways.
Mechanism of Catalytic Hydrogenolysis Deprotection
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous removal of benzyl and benzyloxycarbonyl protective groups in 5'-O-(2-deoxy-alpha-D-glucopyranosyl)uridine by catalytic transfer hydrogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tert-Butyl (OtBu) Esters in Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tert-butyl (OtBu) ester, a pivotal protecting group in modern organic synthesis. Below, we delve into its core functions, mechanisms of action, and practical applications, with a focus on methodologies and quantitative data relevant to research and development.
Introduction to Protecting Groups and the Tert-Butyl Ester
In complex organic synthesis, particularly in the fields of peptide synthesis and drug development, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. These temporary blocking groups are known as protecting groups. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functional groups.
The tert-butyl (OtBu) ester is a widely used protecting group for carboxylic acids. Its popularity stems from its unique stability and deprotection mechanism. It is highly stable to basic, nucleophilic, and hydrogenolytic conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.
Mechanism of Action: Protection and Deprotection
The utility of the OtBu group is defined by the chemical principles governing its application and removal.
2.1. Protection of Carboxylic Acids
The most common method for introducing the OtBu group is the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.
Caption: Formation of a tert-butyl ester protecting group.
2.2. Deprotection of Tert-Butyl Esters
The removal of the OtBu group is typically achieved under acidic conditions. The mechanism involves the protonation of the ester oxygen, followed by the elimination of the stable tert-butyl carbocation, which then loses a proton to form isobutylene. This acid-labile nature is a key advantage, as it allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions.
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
Experimental Protocols
Below are representative experimental procedures for the protection of a carboxylic acid as a tert-butyl ester and its subsequent deprotection.
3.1. General Procedure for Tert-Butylation of a Carboxylic Acid
This protocol describes a common method for the formation of a tert-butyl ester from a carboxylic acid using isobutylene.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Dichloromethane (DCM) or Dioxane
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.02 eq)
-
Isobutylene (condensed, excess)
-
Pressurized reaction vessel or sealed tube
-
-
Methodology:
-
The carboxylic acid is dissolved or suspended in dichloromethane or dioxane in a pre-cooled, thick-walled pressure-resistant glass tube.
-
The solution is cooled to a low temperature (e.g., -78 °C) and a catalytic amount of concentrated sulfuric acid is added.
-
An excess of liquefied isobutylene is carefully added to the cooled mixture.
-
The vessel is securely sealed and allowed to warm to room temperature.
-
The reaction mixture is stirred at room temperature for the required duration (typically 12-48 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, the vessel is cooled before carefully opening to release excess pressure.
-
The reaction mixture is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the pure tert-butyl ester.
-
3.2. General Procedure for Deprotection of a Tert-Butyl Ester
This protocol outlines the removal of the OtBu group using trifluoroacetic acid (TFA).
-
Materials:
-
Tert-butyl ester (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 10-50% v/v in DCM)
-
Optional scavenger (e.g., triethylsilane, anisole)
-
-
Methodology:
-
The tert-butyl ester is dissolved in dichloromethane.
-
If the substrate is sensitive to re-alkylation by the released tert-butyl carbocation, a scavenger such as triethylsilane or anisole is added.
-
The solution is cooled in an ice bath (0 °C).
-
A solution of trifluoroacetic acid in dichloromethane is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C or allowed to warm to room temperature, with progress monitored by TLC or LC-MS. Deprotection is often complete within 1-4 hours.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The crude carboxylic acid can be purified by crystallization, precipitation, or chromatography, depending on its properties.
-
Quantitative Data and Reaction Parameters
The efficiency of OtBu protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical data.
Table 1: Comparison of Common Carboxylic Acid Protection Methods
| Method | Reagents | Typical Yield (%) | Conditions |
| Isobutylene/Acid Catalysis | Isobutylene, H₂SO₄ (cat.) | 70-95 | DCM or Dioxane, Room Temp, Pressure |
| Tert-butyl 2,2,2-trichloroacetimidate | CCl₃C(NH)OtBu, BF₃·OEt₂ (cat.) | 80-98 | DCM/Cyclohexane, Room Temp |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc₂O, DMAP (cat.) | 85-99 | Acetonitrile or THF, Room Temp |
Table 2: Conditions for Tert-Butyl Ester Deprotection
| Reagent/Condition | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| TFA/DCM (95:5 v/v) | DCM | 25 | 0.5 - 2 | Standard conditions, very effective. |
| HCl (4M in Dioxane) | Dioxane | 25 | 1 - 4 | Common alternative to TFA. |
| Formic Acid (98%) | None | 25 - 50 | 12 - 24 | Milder conditions, slower reaction. |
| ZnBr₂ | DCM | 25 | 2 - 8 | Lewis acid catalysis, for sensitive substrates. |
Application Workflow in Multi-Step Synthesis
The OtBu group is invaluable in syntheses requiring orthogonal protection strategies, where different protecting groups can be removed selectively.
Caption: Workflow of OtBu use in an orthogonal protection strategy.
In peptide synthesis, for example, the N-terminus of an amino acid is often protected with a Boc or Fmoc group, while the C-terminal carboxylic acid is protected as a benzyl ester. The side chains of amino acids like aspartic acid and glutamic acid are frequently protected as tert-butyl esters. This strategy allows for the selective deprotection of the N-terminus for peptide chain elongation, while the OtBu-protected side chains remain intact. The OtBu groups are then removed in the final step using a strong acid like TFA, often in a "cocktail" with scavengers to prevent side reactions. This orthogonal approach is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex peptides and small proteins.
An In-depth Technical Guide to the Synthesis and Purification of H-Lys(Z)-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for H-Lys(Z)-OtBu.HCl, a crucial lysine derivative widely utilized in peptide synthesis and pharmaceutical research. This document details the primary synthetic pathway, offering detailed experimental protocols and purification techniques to ensure the production of high-purity material for research and drug development applications.
Introduction
This compound, or Nε-Benzyloxycarbonyl-L-lysine tert-butyl ester hydrochloride, is a protected amino acid derivative essential for the controlled and sequential assembly of peptides. The presence of the benzyloxycarbonyl (Z) group on the ε-amino group and the tert-butyl (OtBu) ester on the α-carboxyl group allows for selective deprotection strategies, a cornerstone of modern peptide chemistry. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
This guide will focus on a common and effective two-step synthetic route starting from the commercially available Nα-Boc-Nε-Z-L-lysine. The process involves the esterification of the carboxylic acid to a tert-butyl ester, followed by the selective deprotection of the Nα-Boc group.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Tert-butyl Esterification: The carboxylic acid of Nα-Boc-Nε-Z-L-lysine is converted to its tert-butyl ester.
-
Selective Nα-Boc Deprotection: The Nα-tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to yield the desired product as a hydrochloride salt.
Overall Synthetic Workflow
The logical flow of the synthesis and purification process is outlined below.
Experimental Protocols
This procedure details the conversion of the carboxylic acid of Nα-Boc-Nε-Z-L-lysine to its tert-butyl ester using isobutylene and a catalytic amount of sulfuric acid.
Materials:
-
Nα-Boc-Nε-Z-L-lysine
-
Dichloromethane (anhydrous)
-
Isobutylene (condensed)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Nα-Boc-Nε-Z-L-lysine (1 equivalent) in anhydrous dichloromethane in a pressure-resistant flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Carefully add condensed isobutylene (10-15 equivalents) to the cooled solution.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) to the reaction mixture.
-
Seal the flask and allow the reaction to warm to room temperature. Stir for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Nα-Boc-Nε-Z-L-lysine tert-butyl ester as an oil or solid.
This protocol describes the selective removal of the Nα-Boc group to yield the final product, this compound. The use of 4M HCl in dioxane is a standard and effective method for this transformation.[1][2][3]
Materials:
-
Nα-Boc-Nε-Z-L-lysine tert-butyl ester (from Step 1)
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the crude Nα-Boc-Nε-Z-L-lysine tert-butyl ester (1 equivalent) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete within 30 minutes to 2 hours.[1][3]
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane and excess HCl.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Stir the suspension for 15-30 minutes to ensure complete precipitation.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is the most common and effective method for obtaining high-purity this compound.
Recrystallization Protocol
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
-
Heating mantle or water bath
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for at least one hour.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of a cold ethanol/diethyl ether mixture.
-
Dry the crystals under vacuum to a constant weight.
Purification Logic
The choice of solvent system for recrystallization is critical for effective purification.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Reagents and Reaction Conditions
| Step | Reactant | Reagent(s) | Solvent | Temperature | Time |
| 1. Esterification | Nα-Boc-Nε-Z-L-lysine | Isobutylene, H₂SO₄ (cat.) | Dichloromethane | -78°C to RT | 48-72 h |
| 2. Deprotection | Nα-Boc-Nε-Z-L-lysine tert-butyl ester | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 1-2 h |
| 3. Purification | Crude this compound | Ethanol, Diethyl Ether | - | Hot to 0°C | - |
Table 2: Expected Yields and Purity
| Step | Product | Typical Yield | Purity |
| 1. Esterification | Nα-Boc-Nε-Z-L-lysine tert-butyl ester | >85% | - |
| 2. Deprotection | Crude this compound | >90% | >95% |
| 3. Purification | Pure this compound | >80% (recovery) | >98% |
Note: Yields are indicative and can vary based on reaction scale and experimental conditions.
Conclusion
The synthesis and purification of this compound via tert-butyl esterification of Nα-Boc-Nε-Z-L-lysine followed by selective Nα-Boc deprotection is a reliable and efficient method. The detailed protocols provided in this guide, along with the structured data and workflow diagrams, offer a comprehensive resource for researchers and professionals in the field of peptide synthesis and drug development. Careful execution of these procedures will enable the consistent production of high-purity this compound for various scientific applications.
References
Navigating the Physicochemical Landscape of H-Lys(Z)-OtBu.HCl: A Technical Guide to Solubility and Stability
For Immediate Release
A comprehensive technical guide offering an in-depth analysis of the solubility and stability of H-Lys(Z)-OtBu.HCl, a critical lysine derivative in peptide synthesis and drug development, is now available for researchers, scientists, and professionals in the pharmaceutical industry. This whitepaper provides essential physicochemical data, detailed experimental protocols, and logical workflows to ensure the effective utilization and handling of this compound.
This compound, or Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine hydrochloride, is a cornerstone building block in the synthesis of complex peptides. Its protecting groups, the benzyloxycarbonyl (Z) group on the side chain and the tert-butyl (OtBu) ester at the C-terminus, are instrumental in directing the sequence of peptide bond formation. A thorough understanding of its solubility in various solvents and its stability under different conditions is paramount for optimizing reaction conditions, ensuring purity, and maximizing yields in multi-step synthetic processes.
Solubility Profile
The solubility of this compound has been determined in a range of solvents commonly employed in peptide synthesis and drug formulation. The data, summarized in the table below, highlights the compound's solubility characteristics, which are crucial for preparing stock solutions and reaction mixtures.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Observations |
| Water | 100 | 268.18 | Requires sonication for dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 100 | 268.18 | Requires sonication for dissolution.[1] |
| Dimethylformamide (DMF) | - | - | Commonly used; good solubility expected. |
| N-Methyl-2-pyrrolidone (NMP) | - | - | A polar aprotic solvent; good solubility expected. |
| Dichloromethane (DCM) | - | - | Lower polarity; solubility may be limited. |
Stability Characteristics
The stability of this compound is intrinsically linked to the lability of its protecting groups under various chemical conditions.
-
Z (Benzyloxycarbonyl) Group: This group is known for its stability under mild acidic and basic conditions, making it orthogonal to the Fmoc protecting group commonly used in solid-phase peptide synthesis. However, it is susceptible to cleavage under strong acidic conditions and is readily removed by catalytic hydrogenolysis.
-
OtBu (tert-Butyl) Ester: The tert-butyl ester is highly stable to basic and neutral conditions. Its primary lability is towards acids, which facilitate its cleavage to release the free carboxylic acid.
Stock solutions of this compound in appropriate solvents are recommended to be stored at low temperatures to minimize degradation. For instance, in-vitro studies suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, with the caveat to use freshly opened, hygroscopic DMSO to ensure maximum solubility.[1]
Experimental Protocols
To facilitate reproducible research and development, this guide outlines standardized protocols for determining the solubility and stability of this compound.
Solubility Determination Protocol
A standardized shake-flask method is recommended for determining the thermodynamic solubility of this compound in various solvents.
Figure 1: Workflow for Solubility Determination.
Stability and Forced Degradation Study Protocol
To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions.
Figure 2: Workflow for Forced Degradation Study.
Role in Drug Development
Protected amino acids like this compound are fundamental in the early stages of drug discovery and development. They are integral to the synthesis of peptide-based therapeutics, which are a growing class of drugs with high specificity and efficacy. The ability to control the sequence and structure of peptides allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Figure 3: Role in Drug Discovery Workflow.
This technical guide serves as a valuable resource for scientists and researchers, providing the necessary data and protocols to handle this compound with precision and confidence, ultimately contributing to the successful development of novel peptide-based therapeutics.
References
A Technical Guide to the Mechanism and Application of Z and OtBu Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action, application, and experimental protocols for two of the most widely utilized protecting groups in organic synthesis: the benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl (OtBu) ester for carboxylic acids. Understanding the nuances of their chemistry is paramount for the rational design of synthetic routes in peptide synthesis and the development of complex molecular entities.
The Benzyloxycarbonyl (Z/Cbz) Protecting Group
The benzyloxycarbonyl group, introduced by Bergmann and Zervas in 1932, was a seminal development in the field of peptide synthesis.[1] It is valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1][2]
Mechanism of Z-Group Protection
The Z-group is typically introduced by the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The mechanism is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.[1]
Typical Protection Reaction:
R-NH₂ + C₆H₅CH₂OCOCl → R-NH-Cbz + HCl
A variety of bases can be employed, including sodium bicarbonate, sodium carbonate, or tertiary amines like N,N-diisopropylethylamine (DIPEA). The choice of base and solvent is critical to optimize yields and minimize side reactions.[3]
Mechanism of Z-Group Deprotection
The primary and most common method for the cleavage of the Z-group is catalytic hydrogenolysis.[2] This method is favored for its mild and clean reaction profile.
-
Catalytic Hydrogenolysis: This process involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2] The reaction proceeds via the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2] Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a palladium catalyst, offers a safer alternative to gaseous hydrogen.[2]
-
Acid-Mediated Cleavage: While generally stable to acid, the Z-group can be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH).[2] The mechanism involves protonation of the carbamate oxygen followed by either an SN1 or SN2 reaction at the benzylic carbon.[2]
-
Nucleophilic Deprotection: In cases where catalytic hydrogenolysis or strong acid treatment is not feasible due to the presence of sensitive functional groups, nucleophilic deprotection offers an alternative. Reagents such as 2-mercaptoethanol can be used to cleave the Z-group via an SN2 attack at the benzylic carbon.[2]
Quantitative Data for Z-Group Protection and Deprotection
The following tables summarize typical reaction conditions and reported yields for the protection of amines with the Z-group and its subsequent deprotection. It is important to note that optimal conditions and yields are highly substrate-dependent.
Table 1: Protection of Amines with Benzyloxycarbonyl (Z/Cbz) Group
| Substrate (Amine) | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| General Amines | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 20 | 0 | 90 | [1] |
| Various Amines | Cbz-Cl | - | PEG-400 | 0.25-1 | Room Temp. | 90-96 | [4] |
| Aliphatic/Aromatic Amines | Cbz-Cl | - | H₂O | 0.03-0.17 | Room Temp. | 92-98 | [5] |
Table 2: Deprotection of Z/Cbz-Protected Amines
| Deprotection Method | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂ (1 atm), 5% Pd/C | MeOH | 40 h | 60 | Not specified | [1] |
| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | MeOH or EtOH | Not specified | Room Temp. | High | [2] |
| Transfer Hydrogenolysis | NaBH₄, 10% Pd/C | MeOH | 3-10 min | Room Temp. | 93-98 | [6] |
| Acid-Mediated | 33% HBr in Acetic Acid | Acetic Acid | 1-2 h | Room Temp. | Not specified | [7] |
| Lewis Acid-Mediated | AlCl₃ | HFIP | 2-16 h | Room Temp. | High | [2] |
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | DMAc | 24 h | 75 | Not specified | [2] |
The tert-Butyl (OtBu) Protecting Group
The tert-butyl ester is a widely used protecting group for carboxylic acids, particularly in peptide synthesis, due to its stability in basic and nucleophilic environments.[8] Its removal under acidic conditions provides an orthogonal deprotection strategy in the presence of other protecting groups like Fmoc.
Mechanism of OtBu-Group Protection
The OtBu group is typically introduced by the acid-catalyzed esterification of a carboxylic acid with isobutylene or by reacting the carboxylic acid with a tert-butylating agent in the presence of a strong acid catalyst.[9]
Typical Protection Reaction:
R-COOH + (CH₃)₂C=CH₂ --(H⁺)--> R-COO-C(CH₃)₃
Mechanism of OtBu-Group Deprotection
The deprotection of OtBu esters is most commonly achieved through an acid-catalyzed mechanism.[8]
-
Acid-Catalyzed Cleavage: The reaction is initiated by the protonation of the ester oxygen, which facilitates the cleavage of the C-O bond to form a stable tert-butyl cation and the free carboxylic acid.[8] The tert-butyl cation then typically loses a proton to form isobutylene.[8] Common reagents for this transformation include trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, as well as HCl, sulfuric acid, and phosphoric acid.[8]
-
Lewis Acid-Mediated Cleavage: Lewis acids, such as zinc bromide (ZnBr₂), can also be used for the selective deprotection of OtBu esters, sometimes offering better chemoselectivity in the presence of other acid-labile groups.[10]
-
Catalytic Deprotection: A milder, catalytic method for OtBu deprotection has been developed using tris(4-bromophenyl)amminium radical cation (often referred to as "magic blue") in the presence of triethylsilane.[11]
Quantitative Data for OtBu-Group Protection and Deprotection
The following tables provide a summary of typical reaction conditions and yields for the protection of carboxylic acids as tert-butyl esters and their subsequent deprotection.
Table 3: Protection of Carboxylic Acids with tert-Butyl (OtBu) Group
| Substrate (Carboxylic Acid) | Reagent | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Fmoc-L-glutamic acid | tert-Butyl acetate | Tf₂NH (catalytic) | tert-Butyl acetate | 12-24 | Room Temp. | Not specified | [9] |
| Various Amino Acids | - | Tf₂NH | tert-Butyl acetate | - | - | High | [12] |
Table 4: Deprotection of OtBu-Protected Carboxylic Acids
| Deprotection Method | Reagent | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Acid-Catalyzed | 25-50% TFA | DCM | 1-2 h | Room Temp. | High | [7] |
| Acid-Catalyzed | Aqueous H₃PO₄ | - | - | - | High | [12] |
| Lewis Acid-Mediated | ZnBr₂ | DCM | 24 h | Room Temp. | Good | [8] |
| Catalytic | "Magic Blue", HSiEt₃ | - | 40 min | Room Temp. | Quantitative | [13] |
Experimental Protocols
The following are generalized, detailed methodologies for key experiments involving Z and OtBu protecting groups.
General Protocol for N-Cbz Protection of an Amine
-
Dissolve the amine (1.0 eq) in a suitable solvent system such as a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for the appropriate amount of time (typically several hours to overnight), monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.[1]
General Protocol for Catalytic Hydrogenolysis of a Cbz-Protected Amine
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10 mol%).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a specified pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[2]
General Protocol for Acid-Catalyzed Deprotection of an OtBu Ester
-
Dissolve the OtBu-protected compound in dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC (typically complete within 1-2 hours).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) to remove residual TFA.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows described in this guide.
Reaction Mechanisms
Experimental Workflows
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijacskros.com [ijacskros.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
H-Lys(Z)-OtBu.HCl (CAS 5978-22-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Lys(Z)-OtBu.HCl (CAS Number: 5978-22-3), a critical protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its application, and illustrates its role in synthetic workflows.
Core Compound Information
This compound, or tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride, is a derivative of the amino acid L-lysine.[1] It features two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the ε-amino side chain and a tert-butyl (OtBu) ester protecting the C-terminal carboxylic acid. The α-amino group is present as a hydrochloride salt.[2] This strategic protection allows for the selective formation of peptide bonds at the α-amino position and the sequential, controlled removal of the protecting groups, a concept known as an orthogonal protection strategy.[3][4]
Chemical and Physical Properties
The compound is typically a white to off-white solid, soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM), and slightly soluble in ethanol and DMSO.[4][5] Its stability and solubility in common organic solvents make it highly suitable for various synthetic applications.[2]
| Property | Value | References |
| CAS Number | 5978-22-3 | [1][3] |
| Molecular Formula | C₁₈H₂₉ClN₂O₄ | [3][6] |
| Molecular Weight | 372.89 g/mol | [3][6] |
| IUPAC Name | tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride | [1] |
| Melting Point | 144-145 °C | [1] |
| Boiling Point | 469.6 °C at 760 mmHg | [1][4] |
| Appearance | White to off-white solid/powder | [1][7] |
| Storage Temperature | 4°C, sealed away from moisture | [1][5] |
Safety Information
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or fume hood.[8][9]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
For complete safety information, refer to the Safety Data Sheet (SDS) from the supplier.[8]
Role in Peptide Synthesis
This compound is a valuable building block in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).[10][11][12] The orthogonal nature of its protecting groups is central to its utility. The Z group is stable to the mildly acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal.[1] It is typically removed by catalytic hydrogenation or strong acids.[1][6] The OtBu group is stable to a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[13][14]
This allows for a flexible synthetic strategy where the α-amino group can be coupled, and then either the Z or OtBu group can be selectively removed for side-chain modification, cyclization, or final deprotection.[3][5]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in peptide synthesis.
Solution-Phase Dipeptide Synthesis: Coupling with an N-Protected Amino Acid
This protocol describes the synthesis of a protected dipeptide, for example, Z-Ala-Lys(Z)-OtBu, in solution.
Materials:
-
This compound
-
N-protected amino acid (e.g., Z-Ala-OH)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20-30 minutes to generate the free amine.
-
Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Ala-OH, 1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling: Slowly add DIC (1.1 equivalents) to the activated amino acid solution and stir for 15 minutes. Then, add the neutralized H-Lys(Z)-OtBu solution from step 1 to this mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with EtOAc.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure protected dipeptide.[10]
Deprotection Strategies
The selective removal of the Z and OtBu groups is crucial for subsequent synthetic steps.
This method is mild and highly efficient for removing the Z group without affecting the OtBu ester.[1][6]
Materials:
-
Z-protected peptide (e.g., Z-Ala-Lys(Z)-OtBu)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate or hydrogen gas (H₂)
Procedure:
-
Reaction Setup: Dissolve the protected peptide (1.0 equivalent) in MeOH in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
Hydrogenation:
-
Catalytic Transfer Hydrogenation: Add ammonium formate (4-5 equivalents) as a hydrogen donor.[2]
-
Direct Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or a hydrogenation apparatus.
-
-
Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional MeOH. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.[10]
| Parameter | Representative Value/Range | Notes |
| Deprotection Time | 1 - 4 hours | For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC. |
| Deprotection Yield | >90% | Yield of the deprotected peptide after work-up. |
The tert-butyl ester is efficiently cleaved using strong acidic conditions.[13][15]
Materials:
-
OtBu-protected peptide
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Cleavage Reaction: Dissolve the dry, protected peptide in the TFA cleavage cocktail.
-
Incubation: Gently agitate the mixture at room temperature for 2 to 4 hours.
-
Precipitation: Slowly add the TFA solution to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[13]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[13] The crude peptide can then be purified by RP-HPLC.[16]
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the principles of orthogonal protection involving this compound.
Conclusion
This compound is an indispensable reagent for the synthesis of complex peptides. Its well-defined structure, featuring orthogonal protecting groups, provides chemists with the flexibility to construct intricate peptide architectures with high precision. The experimental protocols and strategic workflows detailed in this guide offer a robust framework for the effective utilization of this compound in research and development, ultimately contributing to advancements in peptide-based therapeutics and biochemical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [erowid.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Characteristics of N-epsilon-Cbz-L-lysine tert-butyl ester HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-epsilon-Cbz-L-lysine tert-butyl ester hydrochloride (HCl). This compound is a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where it serves as a protected derivative of the amino acid L-lysine. The strategic placement of the Carbobenzyloxy (Cbz or Z) group on the epsilon-amine and a tert-butyl ester on the carboxylic acid allows for controlled, sequential peptide bond formation.
Core Physical and Chemical Properties
The physical properties of N-epsilon-Cbz-L-lysine tert-butyl ester HCl are essential for its handling, storage, and application in synthetic protocols. These characteristics have been compiled from various chemical data sources.
Data Presentation: Summary of Physical Characteristics
| Property | Value | Source / Method |
| CAS Number | 5978-22-3 | Chemical Registry |
| Molecular Formula | C₁₈H₂₈N₂O₄·HCl | - |
| Molecular Weight | 372.89 g/mol | - |
| Appearance | White to off-white powder | Visual Inspection |
| Melting Point | 140 - 150 °C | Capillary Method[1] |
| Optical Rotation | [α]²⁰D = +13.5 ± 1.5° (c=2 in EtOH) | Polarimetry |
| Purity | ≥ 99.5% | Chiral HPLC |
| Boiling Point | 469.6 °C at 760 mmHg | Calculated (for free base)[2] |
| Flash Point | 237.8 °C | Calculated (for free base)[2] |
| Storage Conditions | 0 - 8 °C or -15°C, in a well-sealed container, away from oxidizing agents. | Supplier Recommendation[3] |
| Solubility | While the tert-butyl ester group generally enhances solubility in organic solvents, specific quantitative data is not widely published.[4] A related compound, N-epsilon-Boc-L-lysine tert-butyl ester HCl, is noted as being insoluble in water.[3] Experimental determination is recommended for specific applications. | - |
Structural and Logical Relationships
The functionality of this molecule in peptide synthesis is derived from its specific protection strategy. The diagram below illustrates the relationship between the core L-lysine structure and its protecting groups.
Caption: Logical diagram of L-lysine and its protecting groups.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physical properties and for the successful application of the compound in synthesis.
The melting point is a critical indicator of purity.[1] A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[1]
Methodology:
-
Sample Preparation: Ensure the N-epsilon-Cbz-L-lysine tert-butyl ester HCl sample is completely dry and finely powdered.[5][6]
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[6][7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[1][8]
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool significantly before the precise measurement.
-
Accurate Measurement: Heat the block to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[1][5]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Post-Analysis: Always use a fresh sample and a new capillary tube for each measurement to ensure accuracy.[5]
Caption: Experimental workflow for determining melting point.
N-epsilon-Cbz-L-lysine tert-butyl ester HCl is primarily used in peptide synthesis. In a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocol, the α-amino group would first need to be protected with Fmoc. However, this specific compound (H-Lys(Z)-OtBu·HCl) is more suited for solution-phase synthesis or as a starting material for creating other derivatives. For SPPS, the analogous compound Fmoc-Lys(Z)-OH would typically be used. The workflow below illustrates a general SPPS cycle where a protected lysine derivative is incorporated.
Methodology (General Fmoc SPPS Cycle):
-
Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.
-
Deprotection: Remove the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in a solvent like Dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling: Activate the next amino acid in the sequence (e.g., Fmoc-Lys(Boc)-OH, a commonly used analog) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin. The reaction forms a new peptide bond.
-
Washing: Wash the resin again with DMF and other solvents (like Dichloromethane) to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.
Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. echemi.com [echemi.com]
- 3. Nepsilon-Boc-L-lysine tert-butyl ester hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. davjalandhar.com [davjalandhar.com]
- 8. scribd.com [scribd.com]
Orthogonal Protecting Groups in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Orthogonal Protection in Peptide Chemistry
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptide sequences. Orthogonal protecting groups are a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with diverse functionalities. The principle of orthogonality refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct, non-interfering chemical conditions.[1][2] This allows for the selective deprotection of a specific functional group while other protected groups remain intact, a critical requirement for stepwise peptide chain elongation and the site-specific modification of amino acid side chains.[1]
The primary functional groups that necessitate protection during peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine). An ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and cleanly removed with high yield without causing damage to the peptide.[3] The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu strategies, which are distinguished by the nature of the α-amino protecting group and the corresponding side-chain protection scheme.[1][4]
Data Presentation: A Comparative Analysis of Common Orthogonal Protecting Groups
The selection of an appropriate protecting group strategy is dictated by the specific peptide sequence, its complexity, and the desired final modifications. The following tables provide a comprehensive comparison of commonly used protecting groups for α-amino and side-chain functionalities, detailing their cleavage conditions and stability profiles.
Table 1: Comparison of α-Amino Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Stable To | Compatible With |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Acid, Hydrogenolysis | Boc, Cbz, Trt, Alloc |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA in DCM) | Base, Hydrogenolysis | Fmoc, Cbz, Trt, Alloc |
| Carboxybenzyl | Cbz (or Z) | Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) | Base, Mild Acid | Fmoc, Boc, Alloc, Trt |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst + scavenger (e.g., PhSiH₃) | Acid, Base | Fmoc, Boc, Cbz, Trt |
Table 2: Common Side-Chain Protecting Groups and Their Cleavage Conditions
| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |
| Arg | Tosyl | Tos | Very Strong Acid (e.g., HF) |
| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |
| Asp/Glu | Benzyl ester | OBzl | Strong Acid (e.g., HF), Hydrogenolysis |
| Asp/Glu | tert-Butyl ester | OtBu | TFA |
| Cys | Trityl | Trt | Mild Acid (e.g., 1% TFA in DCM), TFA |
| Cys | Acetamidomethyl | Acm | Mercuric acetate, Iodine |
| His | Trityl | Trt | TFA |
| Lys | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong Acid (e.g., HF) |
| Lys | tert-Butoxycarbonyl | Boc | TFA |
| Ser/Thr | Benzyl ether | Bzl | Strong Acid (e.g., HF), Hydrogenolysis |
| Ser/Thr/Tyr | tert-Butyl ether | tBu | TFA |
| Trp | Formyl | For | Piperidine, Thiophenol |
| Trp | tert-Butoxycarbonyl | Boc | TFA |
| Asn/Gln | Trityl | Trt | TFA |
Mandatory Visualizations
Logical Relationship of an Orthogonal Protection Strategy
Caption: Orthogonal protecting groups are selectively removed by distinct chemical conditions.
Experimental Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: A typical cycle of Fmoc-based solid-phase peptide synthesis.
C-Peptide Signaling Pathway
Caption: Simplified signaling cascade initiated by C-peptide binding to a GPCR.[5][6][7][8]
Experimental Protocols
The following sections provide detailed methodologies for the removal of key orthogonal protecting groups.
Protocol 1: Fmoc Group Deprotection in SPPS
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension for an initial 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.
-
Drain the solution.
-
Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Boc Group Deprotection in SPPS
Materials:
-
Boc-protected peptide-resin
-
50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM
-
10% (v/v) Diisopropylethylamine (DIEA) in DCM (Neutralization solution)
-
Isopropyl alcohol (IPA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Perform a pre-wash with the 50% TFA/DCM solution for 5 minutes.[7]
-
Drain the solution.
-
Add a fresh aliquot of 50% TFA/DCM and agitate for 20-30 minutes.[7]
-
Drain the TFA solution.
-
Wash the resin with DCM (2 times) and then with IPA (2 times) to shrink the resin and help remove residual acid.[7]
-
For neutralization, wash the resin with the 10% DIEA in DCM solution (2 times for 2 minutes each).
-
Wash the resin thoroughly with DCM (3-5 times).
-
The resin is now ready for the next coupling step.
Protocol 3: Alloc Group Deprotection
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM.
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the Alloc group) and PhSiH₃ (20-25 equivalents) in anhydrous DCM.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-2 hours.
-
Monitor the reaction for completion (e.g., by LC-MS analysis of a small cleaved sample).
-
Once complete, drain the solution and wash the resin extensively with DCM, DMF, and solutions containing a chelating agent (e.g., sodium diethyldithiocarbamate) to remove all traces of palladium.
Protocol 4: Side-Chain Deprotection and Cleavage from Resin (Fmoc/tBu Strategy)
Materials:
-
Fully assembled peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Other scavengers like 1,2-ethanedithiol (EDT) may be added for peptides containing sensitive residues like Cys, Met, or Trp.[9]
-
Cold diethyl ether
Procedure:
-
Thoroughly dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the suspension at room temperature for 2-4 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification.
Conclusion
The strategic implementation of orthogonal protecting groups is indispensable for the successful chemical synthesis of complex peptides. A thorough understanding of the stability and lability of different protecting groups, as detailed in this guide, allows researchers and drug development professionals to design and execute efficient and high-fidelity synthetic routes. The choice between the Fmoc/tBu and Boc/Bzl strategies, along with the selection of appropriate side-chain protecting groups, provides the versatility required to tackle the synthesis of peptides with diverse structural features and modifications, thereby advancing the frontiers of peptide-based therapeutics and research.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Insulin C-Peptide in the Coevolution Analyses of the Insulin Signaling Pathway: A Hint for Its Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-peptide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Lysine with Benzyloxycarbonyl Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains. A key principle of SPPS is the use of orthogonal protecting groups for the temporary masking of reactive functional groups on the amino acid monomers. This document provides detailed application notes and protocols for the incorporation of lysine residues with a benzyloxycarbonyl (Z) protected side chain into a peptide sequence using the widely adopted Fmoc/tBu strategy.
The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines, frequently employed for the protection of the lysine side chain.[1] A notable feature of the Z group is its stability under the acidic conditions typically used for the final cleavage of the peptide from the resin in Fmoc-SPPS (e.g., trifluoroacetic acid, TFA).[2][3] This orthogonality allows for the synthesis of peptides with a protected lysine side chain, which can then be selectively deprotected in a subsequent step. This strategy is particularly useful for on-resin or post-cleavage modifications of the lysine residue.
For the purpose of chain elongation in SPPS, it is essential to use an amino acid with its α-amino group temporarily protected, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, the building block of choice for this protocol is Fmoc-Lys(Z)-OH . The use of H-Lys(Z)-OtBu.HCl, which has a free α-amino group, would be unsuitable for stepwise elongation as it would lead to uncontrolled polymerization. However, it could potentially be used for the initial loading of the C-terminal amino acid onto the resin, though this is a less common application.
Protecting Group Strategy and Orthogonality
The successful synthesis of a peptide using this protocol relies on the orthogonal nature of the protecting groups employed. The following table summarizes the stability of the key protecting groups under different conditions.
| Protecting Group | Chemical Name | Typically Protects | Cleavage Conditions | Stable To |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amino group | 20% Piperidine in DMF (mild base) | Weak acids, TFA, Hydrogenolysis |
| tBu | tert-Butyl | Side chains (e.g., Asp, Glu, Tyr) | Trifluoroacetic acid (TFA) | Mild base, Hydrogenolysis |
| Z (Cbz) | Benzyloxycarbonyl | Lysine side chain (Nε) | Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH) | TFA, mild base |
| OtBu | tert-Butyl ester | C-terminus or side chains | Trifluoroacetic acid (TFA) | Mild base, Hydrogenolysis |
This orthogonality is illustrated in the diagram below, showcasing the selective removal of each protecting group.
References
Application Notes and Protocols for Coupling H-Lys(Z)-OtBu.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate coupling reagent for the incorporation of H-Lys(Z)-OtBu.HCl into peptide sequences. This document outlines detailed protocols for various recommended reagents, a comparative analysis of their performance, and visual workflows to aid in experimental design.
This compound, or Nε-Benzyloxycarbonyl-L-lysine tert-butyl ester hydrochloride, is a commonly used building block in peptide synthesis. The Z (benzyloxycarbonyl) group protects the ε-amino group of the lysine side chain, while the tert-butyl ester protects the C-terminal carboxylic acid. The selection of a suitable coupling reagent is critical to ensure high coupling efficiency, minimize racemization, and prevent unwanted side reactions.
Recommended Coupling Reagents: A Comparative Analysis
The choice of coupling reagent can significantly impact the yield and purity of the final peptide. The following table summarizes the performance of several recommended coupling reagents for use with this compound, based on their general efficacy in peptide synthesis.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[1][2][3] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[1][4] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established, and cost-effective.[4][5] | Less reactive than HATU, can be less effective for difficult sequences.[6] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, simple workup for solution-phase synthesis.[7][8] | Slower reaction times compared to uronium salts, formation of insoluble DCU byproduct with DCC.[6][9] |
| EDC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Water-soluble byproducts, suitable for both solution-phase and solid-phase applications.[7][8] | Can be less efficient for sterically hindered couplings.[10] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization; byproducts are generally less hazardous than those of BOP.[4][9] | More expensive than carbodiimides.[6] |
| DEPBT | Phosphonium Salt | High | Very Low | Remarkable resistance to racemization, effective for coupling amino acids with sensitive functional groups.[11] | May be less commonly available than other reagents. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using the recommended reagents. These protocols are provided for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the coupling of an Fmoc-protected amino acid to a resin-bound amine, followed by deprotection and subsequent coupling of this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[1]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Resin (e.g., Rink Amide resin)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Fmoc-Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[6]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[1]
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.[6]
-
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). Once complete, drain the reaction solution and wash the resin with DMF (3-5 times).[6]
-
Coupling of this compound: Repeat steps 2-4 using this compound as the amino acid to be coupled.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Solution-Phase Peptide Synthesis using DIC/HOBt
This protocol describes the coupling of this compound to another amino acid ester in solution.
Materials:
-
N-protected amino acid
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Base (e.g., DIPEA or Triethylamine)
Procedure:
-
Reactant Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
Activation: Add DIC (1.1 equivalents) to the solution and stir for 10-15 minutes at 0 °C.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in DCM or DMF and add the base (1.0 equivalent) to neutralize the hydrochloride. Add this solution to the activated acid mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct. Wash the organic phase with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Solution-Phase Peptide Coupling Workflow.
Protocol 3: General Coupling using a Uronium/Phosphonium Salt Reagent (e.g., HBTU, PyBOP)
This protocol provides a general procedure applicable to uronium (HBTU) and phosphonium (PyBOP) reagents in SPPS.
Materials:
-
This compound
-
Coupling Reagent (HBTU or PyBOP)
-
Base (DIPEA)
-
DMF
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Amino Acid Dissolution: In a separate vessel, dissolve this compound (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin).[7]
-
Reagent Addition: Add the coupling reagent (2.0 equivalents) and DIPEA (4.0 equivalents) to the amino acid solution.[7] For HBTU, the addition of HOBt (2.0 equivalents of a 0.5 M solution in DMF) can help suppress racemization.[7]
-
Coupling: Add the activated amino acid solution to the resin and mix for 10-60 minutes, or until a Kaiser test is negative.[7]
-
Washing: Filter the resin and wash thoroughly with DMF.[7]
Signaling Pathways and Logical Relationships
The fundamental process of amide bond formation in peptide synthesis, facilitated by a coupling reagent, can be visualized as a logical progression from starting materials to the final product.
Caption: General Mechanism of Peptide Bond Formation.
By understanding the characteristics of different coupling reagents and adhering to optimized protocols, researchers can effectively incorporate this compound into their synthetic peptides, ensuring high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. HBTU peptide coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. peptide.com [peptide.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes: Selective Deprotection of the Benzyloxycarbonyl (Z) Group from H-Lys(Z)-OtBu.HCl
Introduction
In the field of peptide synthesis and drug development, the strategic use of orthogonal protecting groups is paramount for the successful construction of complex molecules. H-Lys(Z)-OtBu.HCl is a derivative of the amino acid lysine, featuring two critical protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the side-chain ε-amino group and a tert-butyl (OtBu) ester protecting the C-terminus carboxyl group.[1] The Z group is valued for its stability under various conditions but can be selectively removed, most commonly via hydrogenolysis. The OtBu group, on the other hand, is stable to the conditions of Z-group removal but is labile to strong acids.[2] This orthogonality allows for the selective deprotection of the lysine side-chain for further modification, such as branching or labeling, while the peptide backbone remains protected.
These application notes provide detailed protocols for the selective removal of the Z group from this compound, with a focus on catalytic transfer hydrogenation, a method known for its mild and efficient nature.[3][4]
Deprotection Strategies
The primary and most effective method for the selective deprotection of the Z group in the presence of an acid-sensitive OtBu ester is catalytic transfer hydrogenation . This method avoids the strongly acidic conditions that would cleave the OtBu group.[5]
Catalytic Transfer Hydrogenation
This technique utilizes a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor to reduce and cleave the benzyloxycarbonyl group. Common hydrogen donors include ammonium formate and formic acid.[3][4] These reactions are generally carried out under neutral or mildly acidic conditions at room temperature, ensuring the stability of the OtBu ester.[4]
Comparative Data of Deprotection Conditions
The following table summarizes various conditions for the catalytic transfer hydrogenation-mediated deprotection of Z-protected amines, which are applicable to this compound.
| Method | Reagents and Solvents | Typical Reaction Time | Yield | Key Advantages & Remarks |
| Ammonium Formate | 10% Pd/C, Ammonium Formate, Methanol or DMF | 1 - 4 hours | >90% | Neutral reaction conditions, high yield, and selectivity. The product is the free amine.[3][6] |
| Formic Acid | 5-10% Pd/C, 10% Formic Acid in Methanol | 30 minutes - 2 hours | >90% | Mildly acidic conditions, rapid reaction. The product may be the formate salt.[4][7] |
| Hydrogen Gas | 10% Pd/C, H₂ (1 atm), Methanol | 2 - 4 hours | >95% | Clean reaction with byproducts being toluene and CO₂. Requires specialized equipment for handling hydrogen gas.[2] |
Experimental Protocols
Protocol 1: Z-Group Deprotection using Ammonium Formate
This protocol describes the selective removal of the Z group from this compound using catalytic transfer hydrogenation with ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Celite®
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or DMF.
-
To this solution, add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Under an inert atmosphere (Argon or Nitrogen), add ammonium formate (2-4 equivalents) to the stirred suspension.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, H-Lys-OtBu.HCl.
-
The crude product can be purified further by crystallization or chromatography if required.
Protocol 2: Z-Group Deprotection using Formic Acid
This protocol outlines the selective cleavage of the Z group using formic acid as the hydrogen donor in catalytic transfer hydrogenation.
Materials:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the Z-protected lysine derivative (1 equivalent) in a solution of 10% formic acid in methanol.[7]
-
Add 5% or 10% Pd/C catalyst to the solution (an amount equal by weight to the substrate can be used).[7]
-
Stir the mixture vigorously at room temperature. Gentle warming may be applied to initiate the reaction, indicated by the evolution of gas.[7]
-
Maintain the acidity of the mixture by adding more formic acid if necessary.
-
Monitor the deprotection by TLC until completion.
-
Once the reaction is complete, remove the catalyst by filtering the mixture through Celite®.
-
Evaporate the filtrate in vacuo to yield the crude deprotected product, likely as the formate salt.
Visual Representations
Caption: General workflow for the selective Z-group deprotection.
Caption: Decision pathway for choosing the correct deprotection method.
References
- 1. CAS 5978-22-3: H-Lys(Z)-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Selective Cleavage of the tert-Butyl Ester in H-Lys(Z)-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective cleavage of the tert-butyl (OtBu) ester protecting group from H-Lys(Z)-OtBu.HCl (Nε-benzyloxycarbonyl-L-lysine tert-butyl ester hydrochloride). The primary objective is to liberate the carboxylic acid functionality while preserving the acid-sensitive Nε-benzyloxycarbonyl (Z) protecting group. This process is a critical step in various synthetic routes, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.
Introduction
This compound is a commonly used building block in chemical synthesis. The tert-butyl ester provides robust protection for the carboxylic acid under a variety of reaction conditions. However, its selective removal is often necessary to enable subsequent chemical transformations, such as peptide bond formation. The key challenge lies in achieving this deprotection with high efficiency and selectivity, avoiding the cleavage of the Z-group, which is also susceptible to acidic conditions.
This document outlines several methodologies for the selective cleavage of the tert-butyl ester, including standard acid-catalyzed methods and milder, more selective alternatives. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the optimal conditions for their specific application.
Deprotection Methodologies and Quantitative Data
The selective cleavage of the tert-butyl ester from this compound can be achieved under various conditions. The choice of method depends on the desired selectivity, the scale of the reaction, and the compatibility with other functional groups present in the molecule.
Acid-Catalyzed Cleavage
Acid-catalyzed cleavage is the most common method for the removal of tert-butyl esters. The reaction proceeds via the formation of a stable tert-butyl cation. While effective, careful control of the reaction conditions is necessary to prevent the concomitant cleavage of the Z-group.
Table 1: Comparison of Acid-Catalyzed Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Selectivity Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 1 - 4 | 90 - 98 | High concentration and prolonged reaction times can lead to partial or complete removal of the Z-group. |
| Anhydrous HCl | Dioxane / Diethyl Ether | 0 - 25 | 2 - 6 | 85 - 95 | Generally offers good selectivity, but optimization of HCl concentration is crucial. |
| Formic Acid | - | 25 - 50 | 4 - 12 | 80 - 90 | Milder acid, may require longer reaction times or elevated temperatures. |
Milder, More Selective Methods
To enhance selectivity and for substrates sensitive to strong acids, several milder deprotection methods have been developed. These methods often employ Lewis acids or other reagents that can facilitate the cleavage of the tert-butyl ester under less harsh conditions.
Table 2: Milder Deprotection Conditions for Enhanced Selectivity
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Selectivity Notes |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 25 | 12 - 24 | 70 - 85 | Generally good selectivity for tert-butyl esters over Z-groups. Reaction times can be long.[1] |
| Silica Gel | Toluene | Reflux | 2 - 6 | 75 - 90 | Heterogeneous conditions that can offer good selectivity. |
| Ytterbium(III) triflate (Yb(OTf)₃) | Nitromethane | 40 - 50 | 6 - 10 | 80 - 95 | Mild Lewis acid catalyst that can be effective for selective deprotection. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the acid-catalyzed cleavage of the tert-butyl ester using TFA.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the product, H-Lys(Z)-OH.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)
This protocol provides a milder alternative for the selective cleavage of the tert-butyl ester, which can be advantageous when dealing with sensitive substrates.
Materials:
-
This compound
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM (20 mL per gram of substrate), add anhydrous ZnBr₂ (2-3 equivalents).
-
Stir the suspension at room temperature (25 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed cleavage mechanism of the tert-butyl ester.
Experimental Workflow
Caption: General experimental workflow for tert-butyl ester deprotection.
Decision Tree for Method Selection
Caption: Decision tree for selecting a deprotection method.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (with caution), or the amount of deprotection reagent.
-
Z-group Cleavage: If significant cleavage of the Z-group is observed, switch to a milder deprotection method (e.g., Protocol 2) or reduce the reaction time and temperature for the acid-catalyzed method. The use of scavengers like triethylsilane can sometimes help to trap the carbocations and prevent side reactions.
-
Safety: Strong acids like TFA and HCl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous reagents should be handled under an inert atmosphere to prevent decomposition. Always quench acidic reactions carefully, especially when using reactive metals or hydrides in subsequent steps.
References
Application Notes: The Role of H-Lys(Z)-OtBu.HCl in the Synthesis of Bioactive Peptides
Introduction
H-Lys(Z)-OtBu.HCl is a pivotal amino acid derivative employed in peptide synthesis, particularly for the creation of complex bioactive peptides. Its structure incorporates two critical orthogonal protecting groups: the Benzyloxycarbonyl (Z) group on the side-chain ε-amino group and the tert-butyl (OtBu) ester at the C-terminus. The Z group is stable under acidic conditions but can be removed by hydrogenolysis, while the OtBu group is labile to acid but stable to hydrogenolysis.[1][2] This orthogonality is fundamental, allowing for the selective deprotection of specific functional groups during the stepwise assembly of a peptide, which is crucial for preventing unwanted side reactions and the formation of branched peptide byproducts.[3] This derivative is particularly valuable in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis for incorporating a lysine residue with a protected side chain.
Key Applications in Bioactive Peptide Synthesis
The unique characteristics of this compound make it a valuable building block for synthesizing a variety of bioactive peptides where lysine's side chain requires specific protection or subsequent modification.
-
Antimicrobial Peptides (AMPs): Many AMPs are rich in cationic residues like lysine, which are crucial for their interaction with and disruption of bacterial membranes. Using this compound allows for the controlled synthesis of these peptides, ensuring the ε-amino group of lysine remains protected until the final deprotection step.[4]
-
Anticancer Peptides: These peptides often target cancer cells through specific interactions, and their efficacy can depend on a precise three-dimensional structure.[5] The controlled, stepwise synthesis enabled by protected amino acids like this compound is essential for achieving the high purity required for these therapeutic candidates.
-
Neuropeptides: Neuropeptides are signaling molecules in the nervous system with diverse functions.[6] Their synthesis requires high fidelity to ensure biological activity. The robust protection strategy offered by the Z and OtBu groups helps maintain peptide integrity throughout the synthesis process.
-
Hormone Analogues: The synthesis of hormone analogues, such as those for Gonadotropin-Releasing Hormone (GnRH), often involves protected amino acids to build the correct sequence.[7] While the example refers to a protected glutamic acid, the same principle of using orthogonal protecting groups applies when lysine is part of the sequence.
Quantitative Data Summary
The efficiency of peptide synthesis is measured by coupling yields and the final purity of the product. The table below summarizes representative data for solid-phase peptide synthesis (SPPS) reactions involving the incorporation of protected amino acids like this compound. Actual results may vary based on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Method | Reagents/Conditions | Typical Result | Reference |
| Resin Loading | Aminomethyl Resin Coupling | DCC, HOBt in DMF/DCM | 90-98% efficiency | [8] |
| Amino Acid Coupling | Fmoc/tBu SPPS | 3 eq. Fmoc-AA, HATU, DIPEA in DMF | >99% completion | [9] |
| Fmoc Deprotection | Base Treatment | 20% Piperidine in DMF | >99% completion | [9][10] |
| Z-Group Deprotection | Hydrogenolysis | H₂/Pd in Methanol | High Yield (>95%) | [2][7] |
| OtBu-Group Deprotection | Acidolysis | TFA/TIS/H₂O (95:2.5:2.5) | High Yield (>95%) | [1][7] |
| Final Peptide Purity | RP-HPLC Purification | Acetonitrile/Water Gradient | >95% | [11] |
Experimental Protocols & Methodologies
Protocol 1: Incorporation of this compound into a Peptide Chain (Manual SPPS using Fmoc/tBu Strategy)
This protocol describes the coupling of the subsequent amino acid to the N-terminus of the lysine derivative after it has been incorporated and its α-amino group has been deprotected.
-
Resin Preparation: Start with a suitable resin (e.g., Wang or 2-Chlorotrityl chloride) to which the first amino acid is attached.[12]
-
Fmoc Deprotection: Treat the Fmoc-protected, resin-bound peptide with a solution of 20% piperidine in N,N-Dimethylformamide (DMF) for 5-10 minutes to expose the N-terminal amine. Wash the resin thoroughly with DMF and Dichloromethane (DCM).[9]
-
Activation of Incoming Amino Acid: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), a coupling agent like HATU (3 eq.), and an additive like Oxyma Pure (3 eq.) in DMF. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (5 eq.) to the mixture.[9]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[9]
-
Monitoring: Perform a qualitative ninhydrin test to monitor the reaction for completion (disappearance of the free primary amine).[13]
-
Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and Methanol to remove excess reagents and byproducts.
Protocol 2: Orthogonal Deprotection of Z and OtBu Groups
The key advantage of this compound lies in the ability to remove the Z and OtBu groups under different conditions.[1]
A) Z-Group Removal (Hydrogenolysis) This method removes the Z-group from the lysine side chain while leaving acid-labile groups like OtBu intact.
-
Preparation: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[7]
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Reaction: Stir the mixture under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once complete, filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain the peptide with a free ε-amino group on the lysine side chain.[7]
B) OtBu-Group Removal (Acidolysis) This method is used for the final cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups, including OtBu.
-
Preparation: Treat the fully assembled, resin-bound peptide with a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger for the released tert-butyl cations.[7]
-
Cleavage: Stir the resin in the cleavage cocktail at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum. The crude peptide can then be purified by RP-HPLC.[7]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Strategies towards the Development of Effective Anticancer Peptides - Li - Current Medicinal Chemistry [journals.eco-vector.com]
- 6. Unusual modifications of neuropeptides play important roles in the central nervous system | Beckman Institute [beckman.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. A Simple & Convenient Solid Phase Synthesis of Bacterial Origin Octapeptide Sequence, Glu-Asp-Gly-Asn-Lys-Pro-Gly-Lys-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for H-Lys(Z)-OtBu.HCl in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of H-Lys(Z)-OtBu.HCl, a versatile orthogonally protected lysine derivative, in the fields of bioconjugation and drug development. This document details the strategic importance of this building block in peptide synthesis, particularly for the construction of linkers in antibody-drug conjugates (ADCs), and provides detailed experimental protocols for its application.
Introduction to this compound
This compound is a protected form of the amino acid L-lysine, where the α-amino group is free (as a hydrochloride salt), the side-chain ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxyl group is protected as a tert-butyl (OtBu) ester. The hydrochloride salt form enhances the compound's solubility in aqueous solutions.[1]
The key feature of this compound lies in its orthogonal protection scheme . The Z and OtBu groups are chemically distinct and can be removed under different conditions without affecting each other. This orthogonality is crucial for the precise and controlled synthesis of complex peptides and bioconjugates.
-
Z (Benzyloxycarbonyl) Group: Typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).
-
OtBu (tert-Butyl ester) Group: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).
This dual protection allows for the selective deprotection of either the side chain or the C-terminus, enabling specific modifications at different stages of a synthetic workflow. This is particularly valuable in the construction of peptide linkers for ADCs, where a payload can be attached to the lysine side chain after peptide synthesis is complete.
Applications in Bioconjugation and Drug Development
The primary application of this compound in drug development is in the synthesis of peptide-based molecules, most notably as a component of linkers in ADCs. Lysine residues are frequently incorporated into ADC linkers to provide a reactive handle for drug conjugation. The nucleophilic ε-amino group of the lysine side chain is an ideal site for attaching cytotoxic payloads.
The use of this compound allows for the synthesis of a peptide linker on a solid support, followed by the selective deprotection of the lysine side chain to attach a drug molecule. The C-terminal OtBu group can then be deprotected to either elongate the peptide further or to cleave it from the resin.
Beyond ADCs, this compound can be used to synthesize a variety of other bioconjugates, including:
-
Peptide-based imaging agents: Where the lysine side chain can be conjugated to a fluorescent dye or a chelator for a radionuclide.
-
Targeted drug delivery systems: By incorporating peptides with specific cell-targeting properties.
-
Peptide-polymer conjugates: To improve the pharmacokinetic properties of therapeutic peptides.
Some studies have also suggested that derivatives of this compound may possess intrinsic biological activity, such as cytostatic effects on malignant cells and inhibition of dihydrofolate reductase.[1]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS) for the creation of a peptide linker suitable for bioconjugation.
Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide Linker
This protocol describes the manual synthesis of a short peptide linker using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Methanol
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
First Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash with DMF.
-
Fmoc Deprotection of Subsequent Amino Acids (if applicable):
-
For subsequent couplings with Fmoc-protected amino acids, the Fmoc group must first be removed.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in the peptide sequence.
-
Final Washing: After the final amino acid coupling, wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
Orthogonal Deprotection of the Peptide Linker
This protocol describes the sequential removal of the Z and OtBu protecting groups. The order of deprotection can be reversed depending on the desired synthetic outcome.
A. Selective Deprotection of the Z Group (Side Chain)
Materials:
-
Peptide-resin from the previous step
-
Solvent: Methanol or a mixture of DMF/MeOH
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen source: Hydrogen gas balloon or a hydrogen generator
Procedure:
-
Suspend the peptide-resin in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide-resin).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS until the starting material is consumed (typically 2-4 hours).
-
Filter the catalyst through a pad of Celite and wash the resin with methanol.
B. Selective Deprotection of the OtBu Group (C-terminus)
Materials:
-
Peptide-resin (with Z group intact or removed)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Bioconjugation of the Deprotected Linker to a Payload
This protocol provides a general method for conjugating a deprotected lysine side chain of a peptide linker to a maleimide-functionalized payload (e.g., a cytotoxic drug).
Materials:
-
Peptide with a free lysine side-chain amine
-
Maleimide-functionalized payload
-
Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Solvent: DMF or DMSO to dissolve the payload
Procedure:
-
Dissolve the peptide in PBS buffer.
-
Dissolve the maleimide-functionalized payload in a minimal amount of DMF or DMSO.
-
Add the payload solution to the peptide solution. The molar ratio of peptide to payload should be optimized, but a slight excess of the payload (e.g., 1.2 equivalents) is often used.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or at 4°C overnight.
-
Monitor the reaction by HPLC-MS.
-
Purify the resulting bioconjugate using reverse-phase HPLC.
Quantitative Data Summary
The efficiency of each step in the synthesis and conjugation process is critical for the overall yield and purity of the final bioconjugate. The following table summarizes typical quantitative data for the described protocols. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Step | Parameter | Typical Value/Range | Notes |
| SPPS Coupling | Coupling Efficiency | >99% | Per coupling step, as determined by Kaiser test or Fmoc monitoring. |
| Overall Peptide Synthesis Yield | 50-80% | Dependent on the length and complexity of the peptide. | |
| Z-Group Deprotection | Reaction Time | 2-4 hours | Monitored by HPLC-MS. |
| Yield | >90% | ||
| OtBu-Group Deprotection/Cleavage | Reaction Time | 2-3 hours | |
| Yield | >85% | ||
| Bioconjugation | Reaction Time | 1-4 hours | At room temperature. |
| Conjugation Efficiency | >95% | As determined by HPLC analysis. | |
| Final Drug-to-Antibody Ratio (DAR) | 2-4 | For ADC synthesis, this is a critical quality attribute and is carefully controlled. |
Visualizations
Workflow for Peptide Linker Synthesis and Bioconjugation
Caption: Workflow for synthesizing a lysine-containing peptide linker and its conjugation.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection pathways for this compound.
Signaling Pathway of an ADC Utilizing a Lysine-Conjugated Linker
Caption: Mechanism of action for an antibody-drug conjugate.
References
Application Note and Protocol: Experimental Workflow for Peptide Synthesis with Z-Protected Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of biochemical research and drug development. The incorporation of lysine residues is crucial for various biological functions and for subsequent modifications like bioconjugation. The benzyloxycarbonyl (Z) protecting group offers a robust and classical approach for protecting the ε-amino group of lysine during peptide synthesis. Its stability under various conditions and selective removal via catalytic hydrogenation make it a valuable tool, particularly in solution-phase synthesis and for specific applications in solid-phase peptide synthesis (SPPS) where unique orthogonality is required.[1][2] This document provides a detailed experimental workflow for the synthesis of peptides containing Z-protected lysine, covering both solution-phase and solid-phase methodologies, deprotection, and characterization.
Key Applications [1]
-
Custom Peptide Synthesis: Incorporation of protected lysine for research and development.
-
Fragment Condensation: Synthesis of protected peptide fragments for convergent synthesis strategies.
-
Bioconjugation: Introduction of a lysine residue that, after deprotection, can be used for conjugation to other molecules such as labels, drugs, or polymers.
-
Drug Development: Synthesis of peptide-based therapeutics where lysine residues are critical for biological activity or for modifications to improve pharmacokinetic properties.
Data Presentation
Table 1: Comparison of Lysine Protecting Group Strategies
| Feature | Z-Protected Lysine | Fmoc-Protected Lysine (e.g., Fmoc-Lys(Boc)-OH) |
| Nα-Protection Strategy | Typically Boc-SPPS (if Z is for side-chain) or Z in solution-phase.[2] | Fmoc-SPPS.[2] |
| Side-Chain Protection | Benzyloxycarbonyl (Z).[2] | tert-Butyloxycarbonyl (Boc).[2] |
| Orthogonality | Z-group is orthogonal to Boc (removed by mild acid) and Fmoc (removed by base).[2] | Boc group is orthogonal to Fmoc (removed by base).[2] |
| Side-Chain Deprotection | Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH, HF).[2] | Strong acids (e.g., Trifluoroacetic acid - TFA).[2] |
| Common Applications | Historically significant, still used in solution-phase and for specific applications in SPPS requiring its unique orthogonality.[2] | The standard for Fmoc-based solid-phase peptide synthesis.[2] |
| Potential Issues | Catalytic hydrogenolysis can be incompatible with other functional groups (e.g., Cys, Met). Strong acid cleavage is harsh.[2] | The tert-butyl cation generated during Boc deprotection can lead to side reactions with sensitive residues (e.g., Trp, Met) if scavengers are not used.[2] |
Table 2: Typical Yields and Purity for a Dipeptide Synthesis using Z-Lys(Z)-OSu in Solution-Phase
| Parameter | Expected Value | Notes |
| Purified Product Yield | 70 - 85% | Highly dependent on the efficiency of the purification.[1] |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis.[1] |
| Deprotection Time | 1 - 4 hours | For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC.[1] |
| Deprotection Yield | >90% | Yield of the deprotected dipeptide after work-up.[1] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using Z-Lys(Z)-OSu
This protocol describes the coupling of Z-Lys(Z)-OSu with Glycine methyl ester (H-Gly-OMe) as an example.
Materials:
-
Z-Lys(Z)-OSu (Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Preparation of H-Gly-OMe Free Base:
-
Dissolve H-Gly-OMe·HCl (1.05 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base of glycine methyl ester.[1]
-
-
Coupling Reaction:
-
In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM.[1]
-
Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1]
-
-
Purification:
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Z)-OH
This protocol outlines the general steps for incorporating Fmoc-Lys(Z)-OH into a peptide sequence using Fmoc-SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Lys(Z)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DIPEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2][3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine.[2]
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-Lys(Z)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.[3] Perform a Kaiser test to confirm complete coupling.[4]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin and agitate for 2-3 hours.[5] This step will cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Z group will remain intact.[6]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 3: Deprotection of the Z-Group by Catalytic Hydrogenation
Materials:
-
Z-protected peptide
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed (typically 1-4 hours).[1]
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be required.
-
Protocol 4: Characterization by HPLC
Objective: To assess the purity of the synthesized peptide.[2]
Instrumentation and Reagents:
-
HPLC system with a C18 column.[2]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
Procedure:
-
Dissolve the lyophilized crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[2]
-
Inject 10-20 µL of the sample onto the C18 column.[2]
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.[2]
-
Monitor the absorbance at 214 nm or 280 nm.[2]
-
Calculate the purity by integrating the peak area of the main product relative to the total peak area.[2]
Visualizations
Caption: Solution-phase synthesis of a dipeptide using Z-Lys(Z)-OSu.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) with Z-protected lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Application Notes and Protocols: H-Lys(Z)-OtBu.HCl for the Synthesis of Lysine-Containing Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Nε-benzyloxycarbonyl-L-lysine tert-butyl ester hydrochloride (H-Lys(Z)-OtBu.HCl), a critical building block in the synthesis of lysine-containing peptidomimetics. These protocols are intended to guide researchers in the efficient and successful incorporation of this protected lysine derivative into novel peptide-based compounds for various therapeutic applications.
Introduction
Lysine, with its versatile ε-amino group, is a key amino acid in the design of peptidomimetics, conferring properties such as aqueous solubility, cell permeability, and specific target interactions.[1] Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved stability against enzymatic degradation, enhanced oral bioavailability, and better target affinity.[2][3] The synthesis of such compounds often requires the use of orthogonally protected amino acid derivatives to ensure selective chemical modifications.
This compound is a derivative of L-lysine where the α-amino group is free (as a hydrochloride salt), the ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is protected as a tert-butyl (OtBu) ester.[4][5] This protection scheme is highly valuable in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the stepwise assembly of complex peptide chains. The Z group is typically removed by hydrogenolysis, while the OtBu group is cleaved under acidic conditions, providing orthogonal deprotection strategies essential for intricate synthetic routes.[4]
Applications in Peptidomimetic Research
Lysine-containing peptidomimetics have shown significant promise in various therapeutic areas:
-
Antimicrobial Agents: The cationic nature of the lysine side chain at physiological pH is crucial for interacting with and disrupting negatively charged bacterial membranes.[6][7][8] Researchers have explored the influence of hydrophobicity, fluorination, and the distribution of cationic charges in lysine-based peptidomimetics to optimize their antimicrobial activity against multidrug-resistant bacteria.[6][7]
-
Anticancer Therapeutics: The ε-amino group of lysine can be functionalized to attach cytotoxic drugs or targeting moieties. For instance, lysine residues have been targeted for the development of covalent inhibitors of protein-protein interactions, such as those involving the anti-apoptotic protein Mcl-1.[9]
-
Drug Delivery Vehicles: The primary amines of lysine residues can be used to conjugate polyethylene glycol (PEG) or other polymers to improve the pharmacokinetic properties of peptide drugs.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 5978-22-3 | [4][5][10][11][12] |
| Molecular Formula | C18H29ClN2O4 | [4][5][10] |
| Molecular Weight | 372.89 g/mol | [5][12] |
| Appearance | White to off-white solid | [12] |
| Melting Point | 144-145 °C | [12] |
| Purity | ≥98% | [5] |
| Storage | 2-8°C, sealed from moisture | [12] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol outlines the incorporation of this compound into a peptide sequence on a solid support using the widely adopted Fmoc/tBu chemistry.[13][14][15][16]
Materials:
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to neutralize the hydrochloride salt and activate the coupling reaction.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent Fmoc-protected amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu protecting groups.
-
Note: The Z group on the lysine side chain will remain intact under these conditions.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for SPPS using this compound
Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: On-Resin Modification of the Lysine Side Chain
This protocol describes the deprotection of the Z group from the lysine side chain while the peptide is still attached to the resin, allowing for subsequent functionalization.
Materials:
-
Peptide-resin with Z-protected lysine
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate or Hydrogen gas
-
DMF or a suitable solvent system
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent.
-
Z-Group Deprotection (Hydrogenolysis):
-
Method A (Transfer Hydrogenation): Add Pd/C (catalytic amount) and an excess of ammonium formate to the resin suspension. Stir at room temperature for 12-24 hours.
-
Method B (Direct Hydrogenation): Suspend the resin and Pd/C in a suitable solvent in a hydrogenation vessel. Apply hydrogen gas (typically 1-4 atm) and stir until the reaction is complete.
-
-
Washing: Filter off the catalyst and wash the resin thoroughly with DMF and DCM.
-
On-Resin Functionalization: The now free ε-amino group of the lysine residue is available for further reactions, such as acylation, alkylation, or conjugation to other molecules, using standard coupling procedures.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.
Logical Flow for On-Resin Lysine Modification
Caption: On-Resin Lysine Side-Chain Modification.
Signaling Pathways and Molecular Interactions
The biological activity of lysine-containing peptidomimetics is often dependent on their interaction with specific cellular components. For example, antimicrobial peptides frequently target the bacterial cell membrane.
Hypothetical Signaling Pathway for an Antimicrobial Peptidomimetic
Caption: Antimicrobial Peptidomimetic Mechanism.
Conclusion
This compound is an indispensable reagent for the synthesis of sophisticated lysine-containing peptidomimetics. Its orthogonal protecting groups offer synthetic flexibility, enabling the creation of diverse molecular architectures with tailored biological activities. The protocols and information provided herein serve as a comprehensive resource for researchers aiming to harness the potential of this versatile building block in the development of novel therapeutics. Careful execution of these synthetic steps, coupled with robust analytical characterization, will facilitate the successful generation of target peptidomimetics for further investigation.
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]
- 4. CAS 5978-22-3: H-Lys(Z)-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Lysine-Based α-Peptide/β-Peptoid Peptidomimetics: Influence of Hydrophobicity, Fluorination, and Distribution of Cationic Charge on Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H-Lys(Z)-OtBu HCl [oakwoodchemical.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. H-LYS(Z)-OTBU HCL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 15. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with H-Lys(Z)-OtBu.HCl
Welcome to the technical support center for H-Lys(Z)-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for challenges encountered during peptide synthesis with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low or incomplete coupling efficiency with this compound?
A1: Low coupling efficiency with this compound is a common issue primarily attributed to steric hindrance. The bulky benzyloxycarbonyl (Z) group on the side-chain amine and the tert-butyl (OtBu) ester on the C-terminus physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1] Other contributing factors can include inadequate activation of the amino acid, peptide aggregation on the resin, or suboptimal reaction conditions.[1][2]
Q2: How should I prepare this compound for the coupling reaction?
A2: this compound is a hydrochloride salt. The free α-amino group must be liberated before it can participate in the coupling reaction. This is achieved by adding a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to neutralize the HCl salt.[3] It is crucial to use the correct amount of base to ensure complete neutralization without causing unwanted side reactions.[3]
Q3: My Kaiser test is positive after the scheduled coupling time. What are my next steps?
A3: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, confirming an incomplete coupling reaction.[4] The following steps are recommended:
-
Double Coupling: The most common solution is to perform a second coupling step with a fresh solution of activated this compound.[1]
-
Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight to allow the sterically hindered reaction to proceed to completion.[1]
-
Increase Temperature: Cautiously raising the reaction temperature to 35-40°C can improve the reaction rate. However, this should be monitored carefully, as higher temperatures can increase the risk of racemization.[1]
Q4: Which coupling reagent is most effective for a sterically hindered amino acid like this compound?
A4: While standard carbodiimide reagents (e.g., DIC/HOBt) can be used, they are often less efficient for sterically hindered couplings.[4] More potent uronium or phosphonium-based coupling reagents are highly recommended.[1] Reagents like HATU, HCTU, COMU, and PyBOP are designed to overcome steric hindrance and provide faster reaction rates with high yields.[1][4] HATU, in particular, is recognized for its effectiveness in difficult couplings.[4][5]
Q5: Could peptide aggregation be causing my poor coupling results, and how can I resolve it?
A5: Yes, as the peptide chain elongates, it can fold and aggregate on the solid support, making the reactive N-terminal amine inaccessible.[2][6] This is especially common with hydrophobic sequences.[6] Signs of aggregation include the resin failing to swell properly.[6] To mitigate aggregation, you can:
-
Switch Solvents: Use N-methylpyrrolidone (NMP) instead of or in a mixture with N,N-Dimethylformamide (DMF), or add a small amount of Dimethyl sulfoxide (DMSO).[6][7]
-
Add Chaotropic Salts: Incorporate salts like LiCl (0.5 M) into the coupling mixture to disrupt secondary structures.[1][7]
-
Use Sonication: Applying sonication to the reaction vessel can help break up aggregates.[6]
Q6: What are the recommended equivalents of reagents for coupling this compound?
A6: For difficult couplings, using an excess of the amino acid and coupling reagents is standard practice. A general guideline is to use 3-5 equivalents of the protected amino acid and 3-5 equivalents of the coupling reagent relative to the resin loading capacity.[4] The amount of base (e.g., DIPEA) is typically double the amount of the amino acid to ensure neutralization and facilitate the reaction (6-10 equivalents).[4] Pre-activating the amino acid with the coupling reagent and base for 2-5 minutes before adding it to the resin is a highly effective strategy.[1][4]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[4] | Higher cost, potential for side reactions if used in excess.[4] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[4][8] | Less reactive than HATU for difficult sequences.[4] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency, safer (non-explosive byproducts), good solubility.[4][8] | Relatively newer compared to HBTU/HATU.[4] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous.[1][4] | More expensive than carbodiimides.[4] |
| DIC/HOBt | Carbodiimide | Moderate to High | Low (with HOBt) | Cost-effective, water-soluble byproducts (with EDC).[4][8] | Can be less efficient for sterically hindered couplings.[4] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol details a pre-activation method for coupling this compound in manual Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in DMF for 30-60 minutes.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Gently agitate the mixture at room temperature for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.[4]
-
If the test is positive (blue/purple beads), repeat the coupling step with fresh reagents ("double coupling").[1]
-
If the test is negative (yellow/colorless beads), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[4]
-
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
This qualitative test is used to detect free primary amines on the resin.
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents:[2]
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 2% (v/v) of 0.001M aqueous KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.[2]
-
Observation:
-
Positive Result: The presence of a blue or purple color in the solution and on the beads indicates that free primary amines are present and the coupling reaction is incomplete.
-
Negative Result: The solution and beads remaining yellow or colorless indicates a complete coupling reaction.[2]
-
Visualizations
Caption: General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting workflow for low coupling efficiency in SPPS.
References
Technical Support Center: Benzyloxycarbonyl (Z) Group Side Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using the benzyloxycarbonyl (Z or Cbz) protecting group. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the benzyloxycarbonyl (Z) group?
A1: The most frequently encountered side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon of an amino acid during the protection step.
-
Incomplete Deprotection: Failure to completely remove the Z group, leading to a mixture of protected and deprotected products.
-
Formation of N-Benzyl Tertiary Amines: A common byproduct during catalytic hydrogenolysis, especially when deprotecting secondary amines under conditions of low hydrogen availability.
-
Reactions with Sulfur-Containing Residues: Alkylation or oxidation of the side chains of methionine and cysteine during deprotection.
-
β-Elimination in Cysteine: Base-induced elimination of the protected thiol group of a C-terminal cysteine, particularly in solid-phase peptide synthesis.
Q2: How can I minimize racemization when introducing the Z group onto an amino acid?
A2: Racemization is often caused by excessive base strength or elevated temperatures. To minimize this, it is recommended to use milder basic conditions, such as sodium bicarbonate or a buffered system of sodium carbonate and sodium bicarbonate, and to maintain a low reaction temperature (e.g., 0 °C).[1]
Q3: What should I do if my catalytic hydrogenation for Z group deprotection is slow or incomplete?
A3: Several factors can lead to slow or incomplete deprotection.[2] Key troubleshooting steps include:
-
Verify Catalyst Quality: Use a fresh, high-quality palladium catalyst. The activity of Pd/C can diminish over time.
-
Increase Hydrogen Pressure: Atmospheric pressure may be insufficient. Increasing the hydrogen pressure can often drive the reaction to completion.
-
Check for Catalyst Poisons: Sulfur-containing compounds can poison the palladium catalyst. Ensure your substrate and solvent are free from such impurities.[2]
-
Optimize Solvent and Agitation: Ensure adequate mixing to facilitate contact between the substrate and the heterogeneous catalyst.
Q4: What are "scavengers" and when should I use them during Z group deprotection?
A4: Scavengers are reagents added to the deprotection reaction to trap reactive intermediates that can cause side reactions. For instance, during the deprotection of peptides containing methionine, scavengers can prevent the alkylation of the thioether side chain.[3] Common scavengers include dithiothreitol (DTT) to suppress oxidation of methionine.[3]
Troubleshooting Guides
Issue 1: Racemization during Z-Group Protection
Symptoms:
-
Diastereomeric impurities are observed by NMR or chiral HPLC after the protection of a chiral amine or amino acid.
-
Loss of optical activity in the purified product.
Root Causes:
-
Use of a strong base (e.g., NaOH) at elevated temperatures can lead to the formation of an oxazolone intermediate, which readily racemizes.[4]
-
Prolonged reaction times at non-optimal temperatures.
Solutions:
-
Use Milder Bases: Employ weaker inorganic bases like sodium bicarbonate or a buffered solution.
-
Control Temperature: Maintain the reaction temperature at 0-5 °C throughout the addition of benzyl chloroformate and for the duration of the reaction.[5]
-
Alternative Reagents: Consider using N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) which can sometimes offer milder reaction conditions.[5]
| Amino Acid | Coupling Method | Base | Temperature (°C) | % Racemization (D-Isomer) | Reference |
| Z-Gly-Phe-OH + H-Gly-OEt | Mixed Anhydride | N-Methylmorpholine | -15 | < 2% | [6] |
| Z-Ala-OH + H-Leu-OMe | Carbodiimide | - | Room Temp. | ~5% | [7] |
| Z-His(Trt)-OH + H-Leu-OtBu | HBTU/HOBt | DIPEA | Room Temp. | High | [8] |
Note: Racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions.
-
Dissolution: Dissolve L-phenylalanine (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate (2.0 equiv.) to the solution and stir until dissolved.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 equiv.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until TLC indicates completion.
-
Work-up: Dilute the reaction with water and wash with ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with cold 1 M HCl to pH 2 and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Z-L-phenylalanine.
Caption: Decision tree for troubleshooting racemization during Z-protection.
Issue 2: Formation of N-Benzyl Tertiary Amine during Deprotection
Symptoms:
-
A significant byproduct with a mass corresponding to the N-benzylated product is observed by LC-MS.
-
Incomplete conversion to the desired primary or secondary amine, even after extended reaction times.
Root Cause:
-
This side reaction is favored under conditions of low hydrogen availability during catalytic hydrogenolysis.[1] The partially deprotected intermediate can react with the liberated toluene in the presence of the catalyst.
Solutions:
-
Ensure Sufficient Hydrogen Source:
-
For hydrogen gas: Use a higher pressure (e.g., 50 psi) and ensure efficient stirring.[9]
-
For transfer hydrogenation: Use a sufficient excess of the hydrogen donor (e.g., 4-5 equivalents of ammonium formate).
-
-
Catalyst Selection: In some cases, Pearlman's catalyst (Pd(OH)₂/C) may offer better results.
-
Additive: The addition of a catalytic amount of a strong acid (e.g., HCl) can sometimes suppress this side reaction by protonating the intermediate.
-
Setup: In a high-pressure reactor (e.g., a Parr hydrogenator), dissolve the Z-protected secondary amine (1.0 equiv.) in methanol.
-
Catalyst: Add 10% Pd/C (10 wt% of the substrate).
-
Purge: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 50 psi. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Caption: Simplified mechanism of N-benzyl byproduct formation.
Issue 3: Side Reactions with Sulfur-Containing Amino Acids (Methionine & Cysteine)
Symptoms:
-
Methionine: Observation of byproducts corresponding to methionine sulfoxide or S-alkylated methionine.
-
Cysteine: Formation of S-alkylated cysteine or disulfide-bridged dimers. β-elimination can lead to dehydroalanine.
Root Causes:
-
Oxidation: The thioether of methionine is susceptible to oxidation, especially during acidic deprotection or if the reaction is exposed to air for prolonged periods.[10]
-
Alkylation: The nucleophilic sulfur in both methionine and cysteine can be alkylated by carbocations generated during acidic deprotection of other protecting groups (e.g., Boc).
-
β-Elimination: C-terminal cysteine esters are prone to base-catalyzed β-elimination, especially during Fmoc deprotection in solid-phase synthesis.[11]
Solutions:
-
Use Scavengers:
-
For Methionine: Add dithiothreitol (DTT) or anisole to the cleavage cocktail to prevent oxidation and alkylation.[3]
-
For Cysteine: Use triisopropylsilane (TIS) or ethanedithiol (EDT) as scavengers during TFA cleavage.
-
-
Alternative Deprotection: For substrates sensitive to strong acids, catalytic hydrogenolysis is a milder alternative for Z-group removal that avoids the generation of carbocations.
-
Preventing β-Elimination: For C-terminal cysteine in Fmoc-SPPS, using a more sterically hindered protecting group on the thiol, such as trityl (Trt), can reduce the extent of this side reaction.
| Peptide Sequence | Cleavage Cocktail | % S-Alkylation | % Oxidation | Reference |
| Ac-Met-Enk | TFA/H₂O (95:5) | 15-20% | ~5% | [3] |
| Ac-Met-Enk | TFA/TIS/H₂O (95:2.5:2.5) | < 5% | < 2% | [3] |
| Ac-Met-Enk | TFA/Anisole/Me₂S/PPh₃ | ~5% | Not Detected | [3] |
-
Dissolution: Dissolve the Z-protected peptide (1.0 equiv.) in trifluoroacetic acid (TFA).
-
Scavenger Addition: Add anisole (5% v/v) and dimethyl sulfide (Me₂S) (5% v/v) to the solution. For added protection against oxidation, triphenylphosphine (1 mg/mL) can be included.[3]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by HPLC.
-
Precipitation: After completion, precipitate the crude peptide by adding it dropwise to cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Dry the crude peptide under vacuum and purify by preparative HPLC.
Caption: Decision workflow for deprotection of Z-groups in the presence of sulfur-containing amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing premature deprotection of H-Lys(Z)-OtBu.HCl
Welcome to the technical support center for H-Lys(Z)-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the premature deprotection of this critical reagent during its storage, handling, and use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid L-lysine, where the side-chain ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a tert-butyl (OtBu) ester.[1] The α-amino group is available for reaction as its hydrochloride salt. This compound is primarily used as a building block in peptide synthesis and other areas of organic chemistry where controlled, site-specific reactions involving lysine are required.[1][2]
Q2: What are the standard deprotection conditions for the Z and OtBu groups?
A2: The Z and OtBu groups are designed to be orthogonal, meaning one can be removed under conditions that leave the other intact.[3]
-
Z (Benzyloxycarbonyl) Group: This group is typically removed by catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid.[3][4]
-
OtBu (tert-butyl ester) Group: This is an acid-labile protecting group. It is commonly removed using moderate to strong acids, with trifluoroacetic acid (TFA) being a standard reagent for this purpose.[3][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a sealed container, away from moisture, at refrigerated temperatures (typically 2-8°C).[5][6] For long-term storage or when in solution, colder temperatures (-20°C or -80°C) are recommended to prevent degradation.[2] Always handle the compound in a dry environment.
Q4: How stable is the OtBu group to various chemical conditions?
A4: The tert-butyl ester is sensitive to acidic conditions.[3] While stable to basic and neutral conditions, exposure to even mild acids can initiate its cleavage, especially over extended periods or at elevated temperatures. Strong acids like TFA will rapidly remove the OtBu group.[7][8]
Q5: Is this compound compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
A5: Yes, it is compatible. The OtBu and Z side-chain protecting groups are stable to the mild basic conditions (typically piperidine in DMF) used to remove the N-terminal Fmoc group during SPPS.[4][9]
Q6: Can this compound be used in Boc-based SPPS?
A6: This is generally not recommended. The standard deprotection step in Boc-SPPS involves treatment with trifluoroacetic acid (TFA) to remove the N-terminal Boc group.[10][11][12] These conditions will also cleave the OtBu ester on the this compound, leading to an unprotected carboxylic acid and potential side reactions.[3][8]
Troubleshooting Guide: Premature Deprotection
Problem: I am observing unexpected loss of the OtBu (tert-butyl ester) group during my experiment.
This is the most common issue, as the OtBu group is acid-labile.
-
Possible Cause 1: Acidic Coupling Conditions.
-
Q: Are you using a peptide coupling protocol that involves acidic reagents or generates acidic byproducts?
-
A: Some coupling reagents or additives can create a sufficiently acidic environment to slowly cleave the OtBu group. For example, using an excess of an activating agent that is an HCl salt without sufficient base can lower the pH.
-
Solution:
-
Ensure the reaction mixture is neutralized before and during the coupling step. Use a non-nucleophilic base like diisopropylethylamine (DIEA) to neutralize the HCl salt of the amino component and any acidic byproducts.
-
Opt for coupling reagents that operate under neutral conditions.
-
Minimize reaction times to reduce the total time the compound is exposed to potentially acidic conditions.
-
-
-
Possible Cause 2: Acidic Workup or Purification.
-
Q: Does your reaction workup or chromatographic purification involve an acidic phase?
-
A: Washing with acidic aqueous solutions (e.g., 1N HCl) or using a chromatography system with an acidic mobile phase (e.g., containing TFA) will remove the OtBu group.
-
Solution:
-
Perform aqueous washes with neutral (water) or slightly basic (e.g., saturated sodium bicarbonate) solutions.
-
For silica gel chromatography, ensure the silica is neutral. If necessary, pre-treat the column by flushing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
Use buffer systems for HPLC that are neutral or basic if the OtBu group needs to be retained.
-
-
-
Possible Cause 3: Improper Storage of Solvents/Reagents.
-
Q: Could your solvents be contaminated with acid?
-
A: Solvents like dichloromethane (DCM) can degrade over time to produce trace amounts of HCl, especially if stored improperly.
-
Solution:
-
Use fresh, high-purity solvents.
-
If degradation is suspected, pass the solvent through a plug of basic alumina before use.
-
-
Problem: I am observing unexpected loss of the Z (benzyloxycarbonyl) group.
This is less common than OtBu loss, as the Z group is generally more robust.
-
Possible Cause 1: Contamination with Hydrogenation Catalyst.
-
Q: Was the glassware or equipment used previously in a reaction involving a hydrogenation catalyst (e.g., Pd, Pt, Ni)?
-
A: Trace amounts of hydrogenation catalysts can cleave the Z group if a hydrogen source is present.[4]
-
Solution:
-
Ensure all glassware is scrupulously cleaned to remove any catalyst residue. Acid washing or using specific cleaning procedures for metal contaminants is recommended.
-
Avoid using spatulas or other equipment that may have been in contact with hydrogenation catalysts.
-
-
-
Possible Cause 2: Exposure to Very Strong Acids.
-
Q: Were any very strong acids, such as HBr in acetic acid, used in the reaction?
-
A: While stable to TFA, the Z group can be cleaved by stronger acidolysis conditions.[3][4]
-
Solution:
-
Verify the identity and concentration of all acidic reagents used. Ensure that a reagent intended for OtBu removal (TFA) was not inadvertently substituted with a stronger acid cocktail.
-
-
Data Summary
The stability of the protecting groups in this compound under common reaction conditions is summarized below.
| Condition Category | Reagent/Condition | Stability of Z Group | Stability of OtBu Group |
| Mild Base | Piperidine in DMF | Stable | Stable |
| Moderate Acid | Trifluoroacetic Acid (TFA) | Stable[3] | Labile [3][4] |
| Strong Acid | HBr in Acetic Acid | Labile [3][4] | Labile |
| Catalytic Hydrogenation | H₂ / Pd | Labile [4] | Stable |
| Peptide Coupling | HATU, HBTU, EDC with DIEA | Stable | Stable |
| Storage | 2-8°C, Sealed, Dry | Stable | Stable[5] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using this compound
This protocol describes the coupling of a generic Fmoc-protected amino acid (Fmoc-AA-OH) to the free α-amino group of this compound.
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add diisopropylethylamine (DIEA) (1.1 equivalents) to neutralize the hydrochloride salt and stir for 5-10 minutes. The solution now contains the free-base form of H-Lys(Z)-OtBu.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve Fmoc-AA-OH (1.05 equivalents) and a coupling agent such as HATU (1.05 equivalents) in the same solvent.
-
Add DIEA (2.0 equivalents) to this mixture and stir for 2-5 minutes to activate the amino acid.
-
-
Coupling Reaction:
-
Transfer the activated Fmoc-AA-OH solution to the solution containing the free-base H-Lys(Z)-OtBu.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (H-Lys(Z)-OtBu) is consumed (typically 1-4 hours). Avoid unnecessarily long reaction times.
-
-
Workup (Neutral Conditions):
-
Dilute the reaction mixture with a solvent like ethyl acetate.
-
Wash the organic layer sequentially with a neutral or slightly basic aqueous solution (e.g., 5% NaHCO₃ solution), followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting dipeptide using flash column chromatography on neutral silica gel, employing a non-acidic eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Orthogonal deprotection pathways for H-Lys(Z)-OtBu.
Caption: Troubleshooting workflow for premature deprotection.
References
- 1. CAS 5978-22-3: H-Lys(Z)-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. This compound | 5978-22-3 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing H-Lys(Z)-OtBu.HCl Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction times and outcomes for peptide couplings involving H-Lys(Z)-OtBu.HCl.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is slow or incomplete. What are the primary causes?
Slow or incomplete coupling reactions can be attributed to several factors. A primary cause is often steric hindrance, where the bulky side chains of amino acids physically obstruct the formation of the peptide bond.[1] Additionally, as a peptide chain grows, it can fold into secondary structures or aggregate, which blocks the reactive sites and hinders reagent access.[2][3] The choice of coupling reagent is also critical; standard carbodiimide reagents like DCC or DIC may be inefficient for challenging couplings.[1] Finally, issues such as incomplete Fmoc-deprotection or suboptimal solvent choice can lead to poor reaction kinetics.[3]
Q2: Which coupling reagents are most effective for optimizing reaction times with this compound?
For difficult couplings, more potent activating reagents are recommended. Aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective than standard carbodiimides.[1][4]
-
HATU is often considered superior as it forms highly reactive OAt esters, leading to faster reaction times and higher purity compared to the OBt esters generated by HBTU.[5][6]
-
COMU is another highly efficient reagent, comparable to HATU, with the added benefits of being safer and having better solubility.[7][8]
-
PyAOP is particularly effective for coupling N-methylated amino acids, which are known to be challenging.[6]
The choice of reagent can significantly impact reaction speed and efficiency, especially for sterically hindered or aggregation-prone sequences.[5]
Q3: How can I further optimize the reaction if switching to a stronger coupling reagent like HATU isn't sufficient?
If a powerful coupling reagent alone does not resolve the issue, several other parameters can be adjusted:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and reagents to drive the reaction to completion.[1][3]
-
Increase Temperature: Gently warming the reaction (e.g., to 30-40°C) can increase the reaction rate, though it may also increase the risk of side reactions like racemization.[9] For solid-phase synthesis, temperatures of 50-60°C can help disrupt secondary structures.[3]
-
Solvent Choice: Use solvents that promote good swelling of the solid support and can disrupt peptide aggregation. N-methylpyrrolidone (NMP) is often a better solvent than N,N-Dimethylformamide (DMF) for aggregating sequences.[2][3][9] Adding DMSO or chaotropic salts (e.g., LiCl) can also be beneficial.[2][9]
-
Pre-activation Time: Allow the amino acid and coupling reagent to pre-activate for a few minutes (e.g., 1-5 minutes for HATU) before adding it to the amine component.[1][10]
Q4: What are common side reactions to be aware of, and how can they be minimized?
The primary side reaction to be concerned with during peptide coupling is racemization (the loss of stereochemical integrity at the α-carbon). This risk increases with prolonged reaction times, higher temperatures, and over-activation of the amino acid.[5][9][11]
To minimize racemization:
-
Use a coupling reagent known for low racemization risk, such as HATU or COMU.[5][7]
-
Avoid excessive heating and unnecessarily long reaction times.[9]
-
Employ a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9][11]
-
The addition of additives like HOBt can help suppress racemization.[9]
Troubleshooting Guide
Issue: Incomplete or Slow Coupling Reaction
This troubleshooting guide provides a logical workflow to diagnose and resolve incomplete or slow coupling reactions.
Data Presentation
The selection of a coupling reagent has a significant impact on reaction efficiency and the risk of side reactions. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[10] | Higher cost, potential for guanidinylation side reaction if used in excess.[8][10] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[10] | Less reactive than HATU, can be less effective for difficult sequences.[5][10] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer byproducts, good solubility.[7][10] | Relatively newer compared to HBTU/HATU.[10] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than BOP.[10] | More expensive than carbodiimides.[10] |
| EDC/HOBt | Carbodiimide | Moderate to High | Low (with HOBt) | Water-soluble byproducts, suitable for solution-phase synthesis.[10] | Can be less efficient for sterically hindered couplings.[10] |
Experimental Protocols
Protocol: General Coupling using a Uronium Salt Reagent (e.g., HATU) in Solution Phase
This protocol describes a general procedure for the coupling of an N-protected amino acid to the free amine of this compound in a solution phase reaction.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.1 eq)[11]
-
N,N-Diisopropylethylamine (DIPEA) (3.1 eq total)[11]
-
Anhydrous N,N-Dimethylformamide (DMF)[11]
-
Standard workup and purification solvents (e.g., Ethyl acetate, 1M HCl, Saturated NaHCO₃)[9][11]
Procedure:
-
Amine Preparation: In a round-bottom flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.[9][11]
-
Pre-activation of Carboxylic Acid: In a separate flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Cool the solution to 0°C.[11]
-
Slowly add DIPEA (2.0 eq) to the carboxylic acid/HATU mixture and stir at 0°C for 15-20 minutes to allow for the formation of the active ester.[11]
-
Coupling Reaction: Add the neutralized H-Lys(Z)-OtBu solution (from step 1) dropwise to the pre-activated carboxylic acid solution at 0°C.[11]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by a suitable method like TLC or HPLC to check for the consumption of starting materials.[9][11]
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate under reduced pressure.[9]
-
Purification: The crude peptide can be purified by silica gel column chromatography.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: H-Lys(Z)-OtBu.HCl Purification
This guide provides troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of H-Lys(Z)-OtBu.HCl, a lysine derivative widely used in peptide synthesis.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials (e.g., L-lysine), byproducts from the protection steps (e.g., di-protected lysine where the alpha-amino group is also protected), and residual coupling reagents or solvents used during the synthesis.
Q2: My final product is an oil or a sticky solid instead of a crystalline powder. What should I do?
A2: The oily or sticky nature of this compound is a common issue. This can be due to residual solvents or the presence of impurities that inhibit crystallization. First, ensure all volatile solvents are removed under high vacuum. If the product remains oily, purification via column chromatography followed by precipitation or attempting recrystallization from a different solvent system is recommended.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container, away from moisture, under an inert atmosphere.[5][6] Recommended storage temperatures are between 2-8°C for short-term storage and -20°C for long-term stability.[1][6][7] The compound is hygroscopic, and moisture can affect its purity and stability.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound has slight solubility in dimethyl sulfoxide (DMSO) and ethanol, where sonication may be required to aid dissolution.[5][6] Its solubility can be improved in aqueous solutions due to its hydrochloride salt form.[4]
Troubleshooting Purification Challenges
Issue 1: Low Yield After Recrystallization
Recrystallization is a primary method for purifying this compound, but it can sometimes lead to significant product loss.
| Potential Cause | Troubleshooting Solution |
| Inappropriate Solvent System | The chosen solvent may be too good, preventing precipitation, or too poor, causing premature crashing out of impurities. |
| Product is Highly Soluble | Even in a suitable solvent, the product might have high solubility, leading to low recovery. |
| Precipitation of Impurities | The cooling process might be too rapid, causing co-precipitation of impurities with the product. |
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting logic for low recrystallization yield.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents to find a suitable system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems include ethyl acetate/hexane, dichloromethane/diethyl ether, or methanol/diethyl ether.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent (or the more polar solvent of a binary system).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If a binary solvent system is used, add the less polar solvent dropwise until the solution becomes cloudy, then add a few drops of the more polar solvent to redissolve the solid.
-
Cooling: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (2-8°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Issue 2: Incomplete Separation by Column Chromatography
When recrystallization fails to yield a pure product, flash column chromatography is the next logical step. However, achieving good separation can be challenging.
| Potential Cause | Troubleshooting Solution |
| Inappropriate Mobile Phase | The eluent system may not have the right polarity to separate the product from impurities. |
| Column Overloading | Too much crude material is loaded onto the column, leading to broad peaks and poor separation. |
| Compound Streaking/Tailing | The compound may be interacting too strongly with the silica gel, often due to its polar amine hydrochloride group. |
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting logic for column chromatography purification.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good solvent system will show the desired product with an Rf value of approximately 0.2-0.3 and good separation from impurities. A common starting point is a gradient of methanol in dichloromethane (DCM).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Run the column by applying the eluent and collecting fractions. The polarity of the eluent can be gradually increased (e.g., from 1% MeOH in DCM to 5% MeOH in DCM) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5978-22-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CAS 5978-22-3: H-Lys(Z)-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. H-LYS(Z)-OTBU HCL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 5978-22-3 [sigmaaldrich.com]
Technical Support Center: Optimizing Peptide Synthesis with H-Lys(Z)-OtBu.HCl
Welcome to the technical support center for peptide synthesis utilizing H-Lys(Z)-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of synthesized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in peptide synthesis?
This compound is a valuable building block in peptide synthesis, particularly in solution-phase peptide synthesis (SPPS) and for the incorporation of a protected lysine residue into a peptide sequence.[1][2] The benzyloxycarbonyl (Z) group protects the ε-amino group of lysine, while the tert-butyl (OtBu) ester protects the C-terminal carboxyl group.[2] This orthogonal protection strategy allows for selective deprotection during the synthesis process.[3]
Q2: What are the most common causes of low yield when using this compound?
Low yields in peptide synthesis involving this compound can stem from several factors:
-
Incomplete coupling reactions: The incoming amino acid may not have completely reacted with the growing peptide chain.[4][5]
-
Poor solubility of reactants: The peptide or the amino acid derivative may have limited solubility in the chosen solvent, hindering the reaction.[6][7][8][9]
-
Side reactions: Unwanted chemical modifications of the peptide chain can occur.
-
Suboptimal deprotection: Incomplete removal of protecting groups can lead to truncated sequences.
-
Peptide aggregation: Hydrophobic peptides can aggregate, making reactive sites inaccessible.[10][11]
Q3: Can this compound be used in standard Fmoc-based solid-phase peptide synthesis (SPPS)?
Direct use of this compound in a standard Fmoc-SPPS workflow is not recommended. The free α-amino group would lead to uncontrolled polymerization during the coupling step.[12] For Fmoc-SPPS, it is necessary to use an N-α-Fmoc protected lysine derivative, such as Fmoc-Lys(Boc)-OH.[2][13] The Z group on the side chain requires harsh deprotection conditions (e.g., hydrogenolysis or strong acid) that are generally not compatible with standard acid-labile resins and side-chain protecting groups used in Fmoc chemistry.[5][14]
Q4: How can I improve the solubility of my peptide during synthesis?
Improving peptide solubility is crucial for achieving high yields. Consider the following strategies:
-
Solvent Selection: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[7][8] For sequences prone to aggregation, NMP may be superior to DMF.[7][8]
-
Chaotropic Agents: The addition of salts like LiCl can help disrupt aggregation in SPPS.[7]
-
Solubilizing Tags: For particularly difficult sequences, incorporating a temporary solubilizing tag, such as a polyethylene glycol (PEG) chain, can enhance solubility.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test after the coupling step, indicating free primary amines.[15]
-
Presence of deletion sequences in the final product upon analysis by HPLC and Mass Spectrometry.[16]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Concentration | Increase the concentration of the amino acid and coupling reagents. A higher concentration increases the probability of molecular interaction.[4] |
| Steric Hindrance | Extend the coupling time or perform a "double coupling" where the coupling step is repeated before proceeding to the next deprotection step.[4][10] Using more powerful coupling reagents like HATU or COMU can also be beneficial.[15] |
| Poor Solubility of Protected Amino Acid | Ensure complete dissolution of this compound in the reaction solvent. Sonication may aid dissolution.[6] If solubility remains an issue, consider switching to a solvent with better solvating properties like NMP.[8] |
| Suboptimal Coupling Reagent | The choice of coupling reagent is critical. For routine couplings, carbodiimides like DIC in combination with an additive like HOBt are effective.[17] For more challenging couplings, uronium or phosphonium salts such as HATU, HBTU, or PyBOP are generally more efficient.[15][18] |
Issue 2: Side Reactions Leading to Impurities
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Unexpected masses detected by Mass Spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Racemization | This is a risk, especially during the activation of the carboxyl group. Minimize racemization by using additives like HOBt or Oxyma Pure with carbodiimide coupling reagents.[17] Uronium/phosphonium-based reagents like HATU and PyBOP also generally result in low racemization.[15] |
| Incomplete Deprotection of the Z group | The benzyloxycarbonyl (Z) group is stable and requires specific conditions for removal, typically catalytic hydrogenation (e.g., H₂/Pd-C).[1][14] Ensure the catalyst is active and the reaction goes to completion by monitoring with TLC or HPLC. |
| Premature Deprotection of the OtBu group | The tert-butyl ester is labile to strong acids.[14] Avoid prolonged exposure to acidic conditions if other protecting groups sensitive to acid are present in the peptide. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Poor separation of the target peptide from impurities during RP-HPLC.
-
Low recovery of the purified peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution of Similar Impurities | Optimize the HPLC gradient. A shallower gradient can improve the resolution between the target peptide and closely eluting impurities.[10] |
| Hydrophobic or Aggregating Peptides | For very hydrophobic peptides, alternative purification techniques like ion-exchange chromatography may be more effective.[10] |
| Inappropriate Purification Strategy | For complex peptide mixtures, a multi-step purification approach, combining different chromatographic techniques (e.g., size-exclusion followed by RP-HPLC), can yield a purer product.[10] |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling using this compound and HATU
-
Preparation of the N-terminally deprotected peptide: Ensure the peptide to be coupled has a free N-terminal amine.
-
Activation of this compound:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents) to the mixture.
-
Stir the activation mixture at room temperature for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated lysine solution to the solution of the N-terminally deprotected peptide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting peptide is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol in a flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 2-6 hours).[3]
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[15] | Higher cost, potential for side reactions if used in excess.[15] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[15] | Less reactive than HATU, can be less effective for difficult sequences.[15] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than BOP.[15] | More expensive than carbodiimides.[15] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, well-established for routine synthesis. | Can be less efficient for sterically hindered couplings; formation of insoluble DCU byproduct with DCC.[15] |
Table 2: Typical Yields for Solution-Phase Dipeptide Synthesis
| Parameter | Typical Range | Notes |
| Crude Product Yield (Post-Workup) | 85 - 95% | This is the yield before any chromatographic purification.[1] |
| Purified Product Yield | 70 - 85% | Highly dependent on the efficiency of the purification method (e.g., column chromatography).[1] |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis.[1] |
| Z-Group Deprotection Yield | >90% | Catalytic hydrogenation is generally a very efficient reaction.[1][3] |
Visualizations
Caption: Experimental workflow for solution-phase peptide coupling with this compound.
Caption: Troubleshooting logic for addressing low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. bachem.com [bachem.com]
- 18. jpt.com [jpt.com]
Technical Support Center: Managing Steric Hindrance with H-Lys(Z)-OtBu.HCl in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with steric hindrance when using H-Lys(Z)-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of steric hindrance when using this compound?
A1: Steric hindrance associated with this compound in SPPS arises from a combination of factors. The bulky benzyloxycarbonyl (Z) group on the lysine side chain, coupled with the tert-butyl (OtBu) ester at the C-terminus, can physically obstruct the approach of the incoming activated amino acid. This issue is often compounded by peptide chain aggregation on the solid support, where secondary structures like β-sheets form, further blocking reactive sites.[1][2] Hydrophobic sequences are particularly prone to aggregation.[1]
Q2: How can I identify if poor coupling efficiency is due to steric hindrance or peptide aggregation?
A2: Differentiating between these two issues can be challenging as they often occur together. However, some indicators can point to the primary cause. A noticeable decrease in the volume of the resin bed is a strong indicator of on-resin aggregation.[2] If coupling issues arise specifically when introducing the amino acid following the this compound residue, steric hindrance from the protecting groups is a likely contributor. To confirm incomplete coupling, qualitative tests such as the Kaiser test or the more reliable TNBS (trinitrobenzenesulfonic acid) test can be performed to detect free amines on the resin.[2]
Q3: What are the key differences between the Z, Boc, and Fmoc protecting groups for the lysine side chain?
A3: The choice of lysine side-chain protection depends on the overall SPPS strategy (Boc or Fmoc chemistry). The benzyloxycarbonyl (Z) group is typically used in Boc chemistry and is removable under strong acidic conditions like HF or HBr/AcOH.[3] In the more common Fmoc strategy, the tert-butyloxycarbonyl (Boc) group is frequently used for the lysine side chain, as it is cleaved by the final TFA cocktail used to release the peptide from the resin.[4] Other protecting groups like Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl offer orthogonal protection, as they can be removed under milder, non-acidic conditions, such as dilute hydrazine solution.[4]
Troubleshooting Guides
Guide 1: Improving Coupling Efficiency of Sterically Hindered Residues
This guide provides a step-by-step approach to address incomplete coupling reactions when incorporating this compound or other bulky amino acids.
Problem: Positive Kaiser or TNBS test after a standard coupling cycle, indicating unreacted free amines.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for incomplete coupling.
Experimental Protocols:
-
Protocol 1: Double Coupling
-
Following the initial 1-2 hour coupling and subsequent washes, take a small sample of resin beads for a TNBS test.[2]
-
If the test is positive, indicating incomplete reaction, prepare a fresh activation mixture of the amino acid and coupling reagent.[2]
-
Add the fresh mixture to the resin and allow it to react for an additional 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection step or re-testing.
-
-
Protocol 2: High-Temperature Coupling
-
After the Fmoc deprotection and washing steps, add the activated amino acid solution to the resin.
-
Heat the reaction vessel to 50-60°C and maintain this temperature for the duration of the coupling (1-2 hours).
-
Increased temperature can help disrupt secondary structures and improve reaction kinetics.[2]
-
Allow the vessel to cool before proceeding with the washing steps.
-
Guide 2: Mitigating On-Resin Aggregation
This guide outlines strategies to prevent and resolve peptide aggregation on the solid support.
Problem: Resin shrinking, slow deprotection/coupling, and poor final peptide yield and purity.
Preventative & Corrective Actions:
| Strategy | Description | When to Use |
| Solvent Modification | Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a "Magic Mixture" (e.g., a solution containing nonionic detergents or ethylene carbonate).[1][2] | For known hydrophobic or aggregation-prone sequences from the start of the synthesis. |
| Chaotropic Salts | Add chaotropic salts like LiCl or KSCN to the coupling mixture or use them in a pre-coupling wash. These salts disrupt hydrogen bonding that leads to aggregation. | When aggregation is detected mid-synthesis (e.g., resin clumping). |
| Resin Selection | Utilize a low-substitution resin or a resin with good swelling properties, such as those based on polyethylene glycol (PEG), like TentaGel.[1] | For the synthesis of long or known difficult peptide sequences. |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at specific Ser, Thr, or Cys residues. These dipeptides disrupt the peptide backbone's ability to form stable secondary structures. | During the planning phase for long or complex peptide syntheses. |
Logical Relationship of Aggregation Factors:
Figure 2: Factors contributing to on-resin peptide aggregation.
Data & Reagent Comparison
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU/HBTU | Uronium/Aminium Salt | Fast, efficient, and widely used in SPPS.[5] HATU is particularly effective for difficult couplings. | Can cause racemization, especially with certain amino acids like Cys and His.[5] HBTU is a known allergen.[5] |
| HCTU | Guanidinium Salt | Offers high coupling efficiency, often faster than HBTU.[5] | Generally more expensive than HBTU.[5] |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings.[2][5] | Can be less efficient than HATU for some sequences.[5] |
| COMU | Uronium Salt | High efficiency comparable to HATU.[6] Incorporates Oxyma, making it a safer alternative to explosive HOBt/HOAt-based reagents.[5][6] | Higher cost compared to older generation reagents.[5] |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective and results in low racemization.[5] | Coupling reactions are generally slower than with uronium/aminium salts.[5] |
Table 2: Orthogonal Protecting Groups for Lysine in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA cocktail) | Standard choice; cleaved during final peptide release from resin.[3][4] |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[7] |
| 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Allows for selective deprotection on-resin to permit side-chain modification.[4] |
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl | ivDde | 2-4% Hydrazine in DMF | More sterically hindered than Dde, which can reduce side reactions.[3] |
| Benzyloxycarbonyl | Z | Strong acid (e.g., HBr/AcOH) or catalytic hydrogenation | Primarily used in Boc-based SPPS, but can be used orthogonally in Fmoc-SPPS if cleavage methods are compatible.[3][8] |
This technical support center provides a foundational guide for managing steric hindrance and related issues when using this compound. For highly complex or aggregation-prone sequences, a combination of the strategies outlined above may be necessary for successful peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. drivehq.com [drivehq.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Compatibility of H-Lys(Z)-OtBu.HCl with other protected amino acids
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of H-Lys(Z)-OtBu.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key features of this compound and its primary applications in peptide synthesis?
This compound is a derivative of the amino acid lysine that is protected at three key positions:
-
α-Amino Group (H-): The primary amino group is free (as a hydrochloride salt), making it ready for coupling with an N-protected amino acid or peptide.
-
ε-Amino Group (-Lys(Z)-): The side-chain amino group is protected by a benzyloxycarbonyl (Z) group. The Z group is stable under a wide range of conditions but can be selectively removed by catalytic hydrogenation.[1]
-
C-Terminal Carboxyl Group (-OtBu): The C-terminal carboxyl group is protected as a tert-butyl (tBu) ester. The tBu group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2]
The primary application of this compound is in solution-phase peptide synthesis where the orthogonal nature of the Z and OtBu protecting groups allows for selective deprotection and chain elongation at either the N-terminus or the C-terminus, or for the introduction of a lysine residue with a protected side chain that can be deprotected at a later stage for further modification.
Q2: How does the orthogonality of the Z and OtBu protecting groups benefit my synthesis strategy?
The orthogonality of the Z and OtBu groups is a significant advantage, offering high flexibility in complex peptide synthesis.[3] This means that one protecting group can be removed under conditions that leave the other intact.
-
Z-group removal: Catalytic hydrogenation (e.g., H₂/Pd-C) will cleave the Z group without affecting the OtBu ester.[4]
-
OtBu-group removal: Treatment with a strong acid like TFA will remove the OtBu ester, leaving the Z group untouched.[2]
This orthogonality allows for precise control over the synthetic route, enabling the synthesis of complex peptides with specific modifications.
Q3: Is this compound compatible with both Fmoc- and Boc-based peptide synthesis strategies?
Yes, this compound is compatible with both major peptide synthesis strategies, primarily in a solution-phase context.
-
Coupling with Fmoc-amino acids: The free α-amino group of this compound can be coupled with the carboxyl group of an Fmoc-protected amino acid. The resulting dipeptide will have an N-terminal Fmoc group (removable with a base like piperidine), a Z-protected lysine side chain (removable by hydrogenolysis), and a C-terminal tBu ester (removable with acid). This creates a fully orthogonal protection scheme.
-
Coupling with Boc-amino acids: Similarly, it can be coupled with a Boc-protected amino acid. The resulting dipeptide will have an N-terminal Boc group and a C-terminal tBu ester, both of which are acid-labile, though the Boc group is generally removed with milder acid than the tBu ester. The Z group on the side chain remains orthogonal.
Troubleshooting Guides
Problem 1: Incomplete Coupling Reaction with this compound
Symptoms:
-
Positive Kaiser test after the coupling reaction, indicating the presence of unreacted free primary amines.[5]
-
HPLC analysis of the crude product shows a significant amount of unreacted this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Steric Hindrance | Bulky amino acids adjacent to the coupling site can impede the reaction. Consider using a more powerful coupling reagent like HATU or HBTU and extend the reaction time.[6] |
| Suboptimal Activation | The carboxylic acid of the incoming protected amino acid may not be fully activated. Ensure you are using the correct stoichiometry of coupling reagents and a suitable base (e.g., DIPEA, NMM). Pre-activation of the carboxylic acid for a few minutes before adding it to the amine component can improve efficiency.[7] |
| Poor Solubility | This compound or the coupling partner may have limited solubility in the reaction solvent. Try a different solvent system, such as DMF or NMP, or add a co-solvent to improve solubility. |
| Insufficient Reaction Time | Some coupling reactions, especially with sterically hindered partners, require longer reaction times. Monitor the reaction progress using TLC or a Kaiser test and allow it to proceed until completion.[5] |
Problem 2: Premature Deprotection of Z or OtBu Groups
Symptoms:
-
Mass spectrometry analysis of the product reveals unexpected loss of the Z or tBu group.
-
Formation of side products resulting from the reaction of the prematurely deprotected functional group.
Possible Causes and Solutions:
| Protecting Group | Possible Cause of Premature Removal | Solution |
| Z (Benzyloxycarbonyl) | Acidic Conditions: While generally stable to mild acids, prolonged exposure to strong acids can lead to some cleavage. | Avoid using strong acids for other deprotection steps if the Z group needs to remain. If acidic conditions are necessary, use the mildest possible acid and shortest reaction time. |
| OtBu (tert-Butyl) | Strongly Acidic Contaminants: Residual strong acids from previous steps can cause partial deprotection. | Ensure all reagents and solvents are free from acidic impurities. Thoroughly neutralize the reaction mixture after any acidic steps. |
Problem 3: Side Reactions Involving the Lysine Side Chain
Symptoms:
-
Formation of byproducts with masses corresponding to modifications on the lysine side chain.
-
Difficulty in purifying the final peptide due to closely related impurities.
Possible Causes and Solutions:
| Side Reaction | Possible Cause | Solution |
| Modification during Z-group deprotection | Formylation in DMF: During catalytic hydrogenation in DMF, the solvent can sometimes be a source of formyl groups, leading to formylation of the deprotected amine.[8] | If formylation is observed, consider switching the solvent for the hydrogenation step to methanol, ethanol, or NMP.[8] |
| Incomplete Z-group deprotection | Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. | Use high-quality reagents and solvents. If the reaction stalls, filtering the mixture and adding fresh catalyst may help. |
Quantitative Data Summary
The following table provides illustrative data for the synthesis of a dipeptide using a Z-protected lysine derivative in solution-phase synthesis. Actual yields and purity will vary depending on the specific amino acid sequence, coupling reagents, and experimental conditions.
| Parameter | Value | Notes |
| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion.[9] |
| Crude Product Yield | 85 - 95% | Yield after initial work-up, before purification.[9] |
| Purified Product Yield | 70 - 85% | Yield after silica gel column chromatography.[9] |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis.[9] |
| Deprotection Time (Z-group) | 1 - 4 hours | For catalytic transfer hydrogenation.[9] |
| Deprotection Yield (Z-group) | >90% | Yield of the deprotected dipeptide after work-up.[9] |
Experimental Protocols
Protocol 1: Coupling of this compound with Fmoc-Ala-OH using HATU
This protocol describes the solution-phase synthesis of the dipeptide Fmoc-Ala-Lys(Z)-OtBu.
Materials:
-
This compound
-
Fmoc-Ala-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir at room temperature for 15 minutes.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-Ala-OH (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the neutralized H-Lys(Z)-OtBu solution. Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.
Protocol 2: Orthogonal Deprotection of Fmoc-Ala-Lys(Z)-OtBu
A. Z-Group Deprotection (Catalytic Hydrogenation)
-
Reaction Setup: Dissolve the protected dipeptide in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).[4]
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.[9]
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Fmoc-Ala-Lys-OtBu.
B. OtBu-Group Deprotection (Acidolysis)
-
Reaction Setup: Dissolve the protected dipeptide in anhydrous dichloromethane (DCM).
-
Reagent Addition: Slowly add a solution of 50% Trifluoroacetic Acid (TFA) in DCM.[2]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA to yield Fmoc-Ala-Lys(Z)-OH.
Visualizations
Caption: Orthogonal deprotection pathways for a model dipeptide.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Orthogonal Deprotection with Z and OtBu Groups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the orthogonal deprotection of Z (benzyloxycarbonyl, Cbz) and OtBu (tert-butyl ester) protecting groups.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Z-Group Deprotection (Hydrogenolysis) | 1. Catalyst Inactivation: The palladium catalyst (Pd/C) can be poisoned by sulfur-containing compounds (e.g., thiols, thioethers).[1] 2. Poor Catalyst Quality: The activity of Pd/C can diminish with age or vary between batches.[1] 3. Insufficient Hydrogen Pressure: Atmospheric pressure may be inadequate for some substrates.[1] 4. Inadequate Mixing: Poor contact between the substrate, catalyst, and hydrogen.[1] | 1. Ensure the starting material is free from sulfur impurities. If the substrate contains sulfur, consider alternative deprotection methods.[1][2] Increasing the catalyst amount or adding fresh catalyst may help.[1][2] 2. Use a fresh, high-quality catalyst.[1] 3. Increase the hydrogen pressure (e.g., to 50 psi or higher).[1] 4. Ensure vigorous stirring or agitation of the reaction mixture.[1] |
| Undesired OtBu-Group Cleavage During Z-Group Deprotection | 1. Acidic Conditions: The presence of acid, even in small amounts, can cleave the acid-labile OtBu group.[3] 2. Prolonged Reaction Time: Extended reaction times can lead to partial cleavage of the OtBu group. | 1. Avoid acidic additives. If necessary, use minimal amounts and monitor the reaction closely. Some Pd/C catalysts may be acidic; consider neutralizing with a non-nucleophilic base before use. 2. Monitor the reaction progress by TLC or LC-MS and work up as soon as the Z-group is consumed. |
| Incomplete OtBu-Group Deprotection (Acidolysis) | 1. Insufficient Acid Strength: The acid may not be strong enough or used in a sufficient concentration to effect complete cleavage. 2. Steric Hindrance: A sterically hindered OtBu group may require more forcing conditions. | 1. Increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid like anhydrous HCl in an organic solvent.[4] 2. Increase the reaction time or consider gentle heating, while monitoring for potential side reactions. |
| Side Reactions During OtBu-Group Deprotection | 1. Cationic Side Reactions: The released tert-butyl cation can alkylate sensitive residues (e.g., Cys, Trp, Met).[5] 2. Substrate Degradation: Other acid-sensitive functional groups in the molecule may be affected.[6] | 1. Add a scavenger such as triethylsilane (TES), thioanisole, or anisole to trap the tert-butyl cation.[5][6] 2. Perform the reaction at a lower temperature (e.g., 0 °C) and use milder acidic conditions if possible.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of orthogonal deprotection for Z and OtBu groups?
A1: Orthogonal deprotection allows for the selective removal of one protecting group without affecting the other.[3] The Z (Cbz) group is stable to acidic conditions used for OtBu cleavage, and the OtBu group is stable to the neutral hydrogenolysis conditions used for Z-group removal.[3][7] This orthogonality is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis.[3][7]
Q2: What are the standard conditions for selectively removing a Z group in the presence of an OtBu group?
A2: The most common and cleanest method for Z-group deprotection is catalytic hydrogenolysis.[7][8] This typically involves stirring the substrate with a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.[3][7] Transfer hydrogenolysis, using a hydrogen donor like ammonium formate, is also an effective alternative.[7]
Q3: What are the recommended conditions for selectively cleaving an OtBu group while leaving a Z group intact?
A3: The OtBu group is readily cleaved under strongly acidic conditions.[4][9] A common method is treatment with trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.[4][10] Anhydrous hydrogen chloride (HCl) in an organic solvent such as dioxane or diethyl ether is another effective reagent.[4]
Q4: Can Lewis acids be used for OtBu deprotection, and what are the advantages?
A4: Yes, Lewis acids like zinc bromide (ZnBr₂) can offer a milder alternative to strong Brønsted acids like TFA.[4][11][12] This can be advantageous when dealing with substrates that have other acid-sensitive functionalities, as it may provide a higher degree of chemoselectivity.[4][6]
Experimental Protocols
Protocol 1: Selective Deprotection of a Z-Group by Catalytic Hydrogenolysis
-
Preparation: Dissolve the Z-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Selective Deprotection of an OtBu-Group with Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the OtBu-protected compound in dichloromethane (DCM). If the substrate contains sensitive functional groups, add a scavenger like triethylsilane or anisole.[5]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath and add a solution of TFA in DCM (typically 25-50% v/v).
-
Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[10] Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The crude product can be purified by standard methods such as precipitation, crystallization, or chromatography.
Data Presentation
| Protecting Group | Deprotection Method | Reagents | Typical Solvents | Key Considerations |
| Z (Cbz) | Hydrogenolysis | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Prone to catalyst poisoning by sulfur.[1] Other reducible groups may be affected.[8] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Methanol, Ethanol | Avoids the need for handling hydrogen gas.[13] | |
| Acidolysis (less common) | HBr in Acetic Acid | Acetic Acid | Harsh conditions that can cleave other acid-labile groups.[3][7] | |
| OtBu | Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Highly effective but can cleave other acid-sensitive groups like Boc.[4] |
| Acidolysis | Anhydrous HCl | Dioxane, Diethyl Ether | A classic and effective method.[4] | |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Milder conditions, can be more selective.[4][11] |
Mandatory Visualizations
Caption: Workflow for orthogonal deprotection of Z and OtBu groups.
Caption: Chemical pathways for Z and OtBu group removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with H-Lys(Z)-OtBu.HCl versus Modern Alternatives
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of successful research. The strategic selection of protecting groups for reactive amino acid side chains, particularly the ε-amino group of lysine, is a critical decision that profoundly influences the synthetic strategy, yield, and final purity of the peptide. This guide provides an objective comparison of peptides synthesized using the classical lysine derivative, H-Lys(Z)-OtBu.HCl, against those synthesized using the more contemporary Fmoc-Lys(Boc)-OH. The comparison is supported by an analysis of their respective synthetic workflows, deprotection strategies, and the anticipated outcomes in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.
Introduction to Lysine Protecting Group Strategies
In Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids. For lysine, the choice of the ε-amino protecting group is intrinsically linked to the overall Nα-protection strategy, primarily the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches.
-
This compound is typically employed in a Boc/Bzl synthesis strategy. The benzyloxycarbonyl (Z or Cbz) group is a classic protecting group, removable by strong acid or catalytic hydrogenolysis.[1][2] Its use in modern, automated SPPS is less common due to the harsh deprotection conditions required.[1]
-
Fmoc-Lys(Boc)-OH is the standard in the widely adopted Fmoc/tBu strategy.[2][3] The Boc group is orthogonal to the base-labile Fmoc group and is conveniently removed during the final acid cleavage step.[2]
This guide will use a model hexapeptide, Tyr-Ala-Gly-Phe-Lys-Ala , to illustrate the differences in synthesis and subsequent HPLC analysis when incorporating lysine with either the Z or Boc protecting group.
Comparative Analysis of Synthetic Strategies and HPLC Performance
The choice of lysine protecting group dictates the synthetic protocol and has a direct impact on the impurity profile of the crude peptide, which is visualized during HPLC analysis.
| Feature | This compound in Boc-SPPS | Fmoc-Lys(Boc)-OH in Fmoc-SPPS |
| Nα-Protection Strategy | Boc (acid-labile) | Fmoc (base-labile) |
| Side-Chain Protection (Lys) | Benzyloxycarbonyl (Z) | tert-butyloxycarbonyl (Boc) |
| Side-Chain Deprotection | Strong acid (e.g., HF, HBr/AcOH) or Hydrogenolysis (e.g., H₂/Pd)[2] | Trifluoroacetic acid (TFA)[3] |
| Orthogonality | Z-group is orthogonal to Boc (removed by mild acid) and Fmoc (removed by base)[2] | Boc group is orthogonal to Fmoc (removed by base)[2] |
| Typical Crude Purity | Generally lower due to harsh deprotection conditions which can lead to side reactions. | Typically higher due to milder deprotection conditions. |
| Common Impurities | Incomplete deprotection of the Z group, benzyl adducts, and products of strong acid-catalyzed side reactions. | Incomplete deprotection of the Boc group (less common), t-butyl adducts (can be minimized with scavengers).[4] |
| HPLC Retention Time of Protected Peptide | The aromatic Z group can increase the hydrophobicity, leading to a longer retention time of the protected peptide compared to the deprotected form. | The aliphatic Boc group is less hydrophobic than the Z group. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis and reliable comparative analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ala-Gly-Phe-Lys-Ala using Fmoc-Lys(Boc)-OH
This protocol follows the standard Fmoc/tBu strategy.
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH) using a coupling reagent such as HBTU/DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from lysine).[5]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ala-Gly-Phe-Lys-Ala using this compound
This protocol follows a Boc/Bzl strategy.
-
Resin Preparation: Swell MBHA resin in Dichloromethane (DCM).
-
Boc-Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc group from the growing peptide chain.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM.
-
Amino Acid Coupling: Couple the subsequent Boc-protected amino acids (including Boc-Lys(Z)-OH, derived from this compound) using a coupling reagent such as HBTU/DIPEA in DMF.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with a strong acid, such as anhydrous HF, with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z group from lysine).
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
Protocol 3: RP-HPLC Analysis of Crude Peptides
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm.[2]
Visualization of Workflows and Concepts
Caption: Comparative workflow for Fmoc/tBu and Boc/Bzl SPPS strategies.
Caption: Orthogonality of protecting groups in Fmoc and Boc strategies.
Conclusion
While this compound represents a classical approach to incorporating lysine in peptide synthesis, its application in modern SPPS is more specialized compared to the prevalent use of Fmoc-Lys(Boc)-OH. The choice between these lysine derivatives is dictated by the desired orthogonality and the overall synthetic strategy. The milder conditions of the Fmoc/tBu strategy generally lead to a cleaner crude product with a higher purity as determined by RP-HPLC. A thorough characterization using RP-HPLC and mass spectrometry is essential to ensure the purity and identity of the final peptide product, irrespective of the synthetic route chosen.[2] For routine synthesis, especially in automated platforms, the Fmoc-Lys(Boc)-OH approach is generally preferred for its efficiency and the higher quality of the resulting crude peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Mass Spectrometry Characterization of Peptides Containing H-Lys(Z)-OtBu.HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and development of novel peptide-based therapeutics, the use of orthogonally protected amino acids is crucial. H-Lys(Z)-OtBu.HCl, a lysine derivative with its ε-amino group protected by a benzyloxycarbonyl (Z) group and its C-terminus protected as a tert-butyl (OtBu) ester, offers a unique combination for specific synthetic strategies. Understanding the behavior of such modified peptides during mass spectrometry (MS) analysis is paramount for accurate characterization, sequencing, and quality control.
This guide provides a comparative overview of the mass spectrometric characterization of peptides containing this compound. It delves into the expected fragmentation patterns under common dissociation techniques, compares its performance with alternative lysine protecting groups, and provides detailed experimental protocols to aid researchers in their analytical workflows.
Performance Comparison with Alternative Lysine Protecting Groups
The choice of protecting group for the lysine side chain significantly impacts the mass spectrometric behavior of a peptide. The Z and OtBu groups in this compound present distinct characteristics compared to the more common Boc (tert-butyloxycarbonyl) protecting group.
| Protecting Group Strategy | Key Characteristics & Mass Spectrometry Behavior | Advantages in MS | Disadvantages in MS |
| This compound | The Z group is labile to hydrogenolysis and strong acids, while the OtBu group is labile to moderate acids.[1] In mass spectrometry, the Z group can undergo neutral loss of benzyl alcohol (108 Da) or toluene (92 Da) under Collision-Induced Dissociation (CID). The OtBu group readily undergoes neutral loss of isobutylene (56 Da) upon CID.[2] | The distinct neutral losses of the Z and OtBu groups can serve as diagnostic markers for the presence of this modified lysine residue. | The lability of both protecting groups, especially the OtBu ester, can lead to in-source fragmentation, complicating spectral interpretation. Neutral losses can dominate the spectrum, potentially suppressing backbone fragmentation and hindering sequence confirmation. |
| Boc-Lys-OH | The Boc group is highly acid-labile and is readily cleaved in the gas phase during CID, resulting in a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). | The well-characterized and predictable neutral loss of the Boc group simplifies spectral interpretation. It is a widely used and well-understood protecting group in peptide chemistry and mass spectrometry. | The high lability can lead to significant in-source decay, reducing the abundance of the intact precursor ion. |
Expected Fragmentation Behavior of this compound Containing Peptides
The fragmentation of peptides containing this compound in a tandem mass spectrometer is influenced by both the peptide backbone and the protecting groups on the lysine side chain. The choice of fragmentation technique plays a critical role in the type of information that can be obtained.
Collision-Induced Dissociation (CID)
Under CID conditions, fragmentation is expected to proceed through two main pathways:
-
Peptide Backbone Fragmentation: This pathway generates the conventional b- and y-type fragment ions, which are essential for determining the amino acid sequence of the peptide.
-
Side-Chain Fragmentation: This involves the cleavage of the protecting groups from the lysine residue. The following neutral losses are anticipated:
-
Loss of the tert-butyl group: A neutral loss of 56 Da (isobutylene) from the precursor or fragment ions.
-
Loss of the benzyloxycarbonyl group: A neutral loss of 108 Da (benzyl alcohol) or 92 Da (toluene) from the precursor or fragment ions.
-
It is probable that the loss of the tert-butyl group will be a more dominant fragmentation pathway due to its higher lability compared to the Z group under typical CID conditions.
Higher-Energy Collisional Dissociation (HCD)
HCD, a beam-type CID technique, is expected to produce a similar fragmentation pattern to CID, with the generation of b- and y-ions. However, HCD often results in a greater abundance of immonium ions and other low-mass fragment ions, which can be useful for amino acid identification. The neutral losses of the OtBu and Z groups are also expected to be observed.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that is particularly useful for preserving labile post-translational modifications. In the case of peptides containing this compound, ETD is expected to:
-
Preserve the Protecting Groups: The Z and OtBu groups are more likely to remain intact on the fragment ions compared to CID or HCD.
-
Generate c- and z-type fragment ions: Cleavage of the peptide backbone at the N-Cα bond provides complementary sequence information to the b- and y-ions from CID/HCD.
This makes ETD a valuable tool for confirming the location of the this compound residue within the peptide sequence.
Experimental Protocols
The following are detailed methodologies for the key experiments in the mass spectrometric characterization of peptides containing this compound.
Sample Preparation
-
Peptide Dissolution: Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1-10 pmol/µL.
-
Desalting: If the sample contains salts or other non-volatile components, perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction method.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes is typically suitable for separating peptides of varying hydrophobicity.
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer capable of CID, HCD, and/or ETD fragmentation.
-
MS Method:
-
Full Scan (MS1): Acquire full scan mass spectra to determine the m/z of the precursor ions.
-
Tandem MS (MS/MS): Select the precursor ion of the peptide of interest for fragmentation using CID, HCD, and/or ETD.
-
Data-Dependent Acquisition (DDA): Set up a DDA method to automatically select the most intense precursor ions for fragmentation.
-
Visualizing Experimental Workflows and Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and expected fragmentation pathways.
Caption: A typical experimental workflow for the LC-MS/MS analysis of peptides.
Caption: Expected CID/HCD fragmentation pathways for a peptide containing this compound.
Caption: Expected ETD fragmentation pathways, highlighting side-chain preservation.
References
A Comparative Guide to H-Lys(Z)-OtBu.HCl and Fmoc-Lys(Boc)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate protected amino acids is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of two commonly used lysine derivatives, H-Lys(Z)-OtBu.HCl and Fmoc-Lys(Boc)-OH, highlighting their respective advantages, disadvantages, and optimal applications in solid-phase peptide synthesis (SPPS).
Introduction to Lysine Protection in Peptide Synthesis
Lysine, with its primary amine on the side chain (ε-amino group), necessitates protection during peptide synthesis to prevent unwanted side reactions and the formation of branched peptides. The choice of protecting groups for both the α-amino and ε-amino groups dictates the overall synthetic strategy, primarily categorized as either Boc/Bzl or Fmoc/tBu chemistry. This compound is typically employed in the Boc/Bzl strategy, while Fmoc-Lys(Boc)-OH is a cornerstone of the Fmoc/tBu strategy.
Chemical Properties and Structures
A fundamental understanding of the chemical structures of these two lysine derivatives is essential for appreciating their differential reactivity and application.
| Property | This compound | Fmoc-Lys(Boc)-OH |
| Full Chemical Name | Nε-Benzyloxycarbonyl-L-lysine tert-butyl ester hydrochloride[1][2] | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysine[3][4][5] |
| CAS Number | 5978-22-3[1][6][7] | 71989-26-9[8][9] |
| Molecular Formula | C18H29ClN2O4[10] | C26H32N2O6[5][9] |
| Molecular Weight | 372.89 g/mol [10] | 468.54 g/mol [5][9][11] |
| α-Amino Protection | None (present as HCl salt) | Fmoc (9-Fluorenylmethyloxycarbonyl)[3][4][12] |
| ε-Amino Protection | Z (Benzyloxycarbonyl)[2][13] | Boc (tert-Butoxycarbonyl)[3][4][14] |
| Carboxyl Protection | OtBu (tert-butyl ester)[2] | None (free carboxylic acid) |
| Melting Point | 144-145 °C[6] | 130-135 °C (decomposes)[8] |
| Solubility | Soluble in water and DMSO[10] | Soluble in DMF, DMSO, chloroform; slightly soluble in water[8][11] |
Comparative Analysis of Synthetic Strategies
The choice between this compound and Fmoc-Lys(Boc)-OH is intrinsically linked to the overarching peptide synthesis strategy. The following sections detail the experimental workflows and deprotection protocols for each.
Fmoc/tBu Strategy with Fmoc-Lys(Boc)-OH
The Fmoc/tBu strategy is the most widely used method for SPPS today, favored for its mild deprotection conditions.[]
Experimental Workflow:
Caption: Fmoc-SPPS cycle using Fmoc-Lys(Boc)-OH.
Experimental Protocol for a Typical Coupling Cycle:
-
Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours.[16]
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[12][16] The completion of this step can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct released.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.[16]
-
Coupling: Fmoc-Lys(Boc)-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.[17]
-
Washing: The resin is washed again with DMF to remove unreacted reagents.[16]
-
Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on lysine) are removed simultaneously using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers.[3][18]
Boc/Bzl Strategy with this compound
The Boc/Bzl strategy, while older than the Fmoc/tBu method, is still utilized, particularly for the synthesis of certain complex peptides and in large-scale production where reagent cost is a factor.[19]
Experimental Workflow:
Caption: Boc-SPPS cycle.
Experimental Protocol for a Typical Coupling Cycle:
-
Resin Preparation: The synthesis starts with an amino acid attached to the resin, with its α-amino group protected by Boc.
-
Boc Deprotection: The N-terminal Boc group is removed by treatment with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM), for about 30 minutes.[20]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base, like diisopropylethylamine (DIPEA), to liberate the free amine for the next coupling step.[19]
-
Washing: The resin is washed with DCM and/or DMF.
-
Coupling: For incorporating lysine, this compound would first be neutralized and then coupled to the growing peptide chain using a suitable activating agent.
-
Washing: The resin is washed to remove excess reagents.
-
Cycle Repetition: These steps are repeated for each amino acid.
-
Final Cleavage: The final cleavage of the peptide from the resin and removal of the side-chain protecting groups (like the Z group on lysine) require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[19][20] The OtBu ester is also cleaved under these conditions.
Performance Comparison
| Feature | Fmoc-Lys(Boc)-OH (Fmoc/tBu Strategy) | This compound (Boc/Bzl Strategy) |
| Deprotection Conditions | Nα-Fmoc: Mildly basic (e.g., 20% piperidine in DMF).[12][14] Side-chain Boc: Acidic (TFA).[3][4] | Nα-Boc (of preceding AA): Moderately acidic (TFA in DCM).[19][20] Side-chain Z: Strong acidolysis (HF, TFMSA) or hydrogenolysis (H2/Pd).[13][21] |
| Orthogonality | Fully orthogonal system. The Nα-Fmoc group is base-labile, while the side-chain Boc group is acid-labile, allowing for selective removal.[] | Quasi-orthogonal. Both Nα-Boc and side-chain Z groups are acid-labile, but their removal requires different acid strengths.[20][21] |
| Safety and Handling | Piperidine is toxic and requires careful handling. Final cleavage with TFA is less hazardous than HF. | The use of highly corrosive and toxic HF for final cleavage requires specialized equipment and significant safety precautions. |
| Compatibility | Compatible with a wide range of acid-sensitive functionalities and linkers.[19] | Better suited for base-sensitive sequences (e.g., depsipeptides).[21] |
| Side Reactions | Aspartimide formation can be promoted by repeated piperidine treatment. The tert-butyl cation released during final cleavage can modify sensitive residues like Trp and Tyr if not properly scavenged.[22] | Repetitive acid treatment can lead to degradation of acid-sensitive residues. Incomplete cleavage with HF can be an issue. |
| Automation | Well-suited for automated peptide synthesizers due to the milder reaction conditions.[4] | Automation is possible but less common due to the harsh cleavage conditions. |
| Cost | Reagents are generally more expensive than those used in the Boc/Bzl strategy. | Reagents, particularly for the repetitive deprotection steps, are less expensive.[19] |
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu synthetic strategies.
Fmoc-Lys(Boc)-OH is the modern standard for most research and development applications. Its use within the Fmoc/tBu strategy offers the significant advantages of mild deprotection conditions, full orthogonality, and greater compatibility with automated synthesis and sensitive peptide sequences.[12][] The primary drawbacks are the higher cost of reagents and the potential for base-induced side reactions.
This compound , as part of the Boc/Bzl strategy, remains a viable option, particularly for large-scale industrial synthesis where cost is a major consideration.[19] It can also be advantageous for synthesizing peptides that are sensitive to the basic conditions of Fmoc deprotection. However, the requirement for hazardous reagents like HF for final cleavage is a significant barrier, demanding specialized equipment and stringent safety protocols.
For the majority of laboratory-scale peptide synthesis, especially for complex and sensitive peptides, the safety, versatility, and ease of automation make Fmoc-Lys(Boc)-OH the superior choice.
References
- 1. scbt.com [scbt.com]
- 2. CAS 5978-22-3: H-Lys(Z)-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5978-22-3 [sigmaaldrich.com]
- 7. This compound | 5978-22-3 [chemicalbook.com]
- 8. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 9. Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]
- 12. genscript.com [genscript.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. nbinno.com [nbinno.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. chempep.com [chempep.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. biosynth.com [biosynth.com]
- 22. peptide.com [peptide.com]
A Strategic Showdown in Peptide Synthesis: Z/OtBu vs. Boc/Bzl Protecting Groups
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. While the Boc/Bzl and Fmoc/tBu strategies are the most established workhorses, a detailed examination of other orthogonal pairings can reveal significant advantages for specific applications. This guide provides an in-depth, objective comparison of the Z/OtBu protecting group strategy versus the traditional Boc/Bzl approach, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic challenges.
The core of this comparison lies in the orthogonality of the protecting groups—their selective removal under distinct chemical conditions. The Z/OtBu strategy offers a fully orthogonal system, where the Nα-benzyloxycarbonyl (Z) group is removed by hydrogenolysis, and the side-chain tert-butyl (OtBu) group is cleaved with acid. In contrast, the Boc/Bzl strategy is considered quasi-orthogonal, as both the Nα-tert-butyloxycarbonyl (Boc) and the side-chain benzyl (Bzl) groups are acid-labile, relying on differential acid sensitivity for selective removal.
At a Glance: Key Chemical Differences
The fundamental distinction between these two strategies dictates the entire synthetic workflow, from the choice of reagents to the final cleavage and deprotection steps.
| Feature | Z/OtBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Z (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Nα-Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Acidolysis (e.g., TFA) |
| Side-Chain Protection | OtBu (tert-Butyl) | Bzl (Benzyl) |
| Side-Chain Deprotection | Acidolysis (e.g., TFA) | Strong Acidolysis (e.g., HF) |
| Orthogonality | Fully Orthogonal | Quasi-Orthogonal |
| Key Advantage | Milder Nα-deprotection, avoiding repetitive acid treatment. | Well-established with extensive literature and protocols. |
| Primary Limitation | Z-group is less common in modern SPPS; catalyst poisoning can be an issue. | Repetitive acid treatment can lead to side reactions and peptide degradation. |
Performance Comparison: A Deeper Dive
While direct, side-by-side quantitative data for the synthesis of the same peptide using both strategies is scarce due to the limited use of the Z-group in modern SPPS, a comparison of the known properties of the individual protecting groups provides a clear picture of their respective strengths and weaknesses.
Cleavage Conditions and Orthogonality
The Z/OtBu strategy's full orthogonality is a significant advantage.[1] The Z-group is stable to the acidic conditions used to remove the OtBu group, and conversely, the OtBu group is stable during the catalytic hydrogenolysis of the Z-group.[2] This allows for selective deprotection and on-resin modifications with minimal risk of unintended protecting group removal.
The Boc/Bzl strategy's reliance on differential acid lability presents a greater challenge. The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the more stable Bzl groups require a much stronger acid, typically hydrogen fluoride (HF), for cleavage.[3][4] This "quasi-orthogonality" can sometimes lead to premature, albeit slow, removal of Bzl groups during the repetitive TFA treatments for Boc deprotection, especially in longer synthetic sequences.
Side Reactions and Purity
A major advantage of the Z/OtBu strategy is the avoidance of repetitive acid treatment for Nα-deprotection. This minimizes acid-catalyzed side reactions such as the alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during Boc deprotection in the Boc/Bzl strategy.[5]
However, the Z/OtBu strategy is not without its own potential pitfalls. The catalytic hydrogenolysis used to remove the Z-group can be hampered by the presence of sulfur-containing amino acids like cysteine and methionine, which can poison the palladium catalyst.[6] Furthermore, incomplete hydrogenolysis can lead to deletion sequences.
In the Boc/Bzl strategy, the final cleavage with the highly corrosive and hazardous HF requires specialized equipment and careful handling.[4] The strong acidic conditions can also promote side reactions, including aspartimide formation, which can lead to a mixture of α- and β-peptides that are difficult to separate.[7]
Experimental Protocols
The following are representative protocols for key steps in both the Z/OtBu and Boc/Bzl strategies.
Z/OtBu Solid-Phase Peptide Synthesis Workflow (Illustrative)
This protocol outlines a plausible, though less common, workflow for SPPS using a Z/OtBu strategy.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal Z-protected amino acid with a side-chain OtBu protecting group to the resin using a standard coupling agent like HBTU/DIPEA in DMF.
-
Nα-Z Deprotection (Hydrogenolysis):
-
Wash the resin thoroughly with DMF and then with a suitable solvent for hydrogenolysis (e.g., methanol or a DMF/methanol mixture).
-
Add a palladium catalyst (e.g., 10% Pd/C) suspended in the solvent.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete, as monitored by a suitable test (e.g., LC-MS analysis of a cleaved sample).
-
Filter to remove the catalyst and wash the resin extensively.
-
-
Coupling of the Next Amino Acid: Couple the next Z-protected, OtBu-side-chain-protected amino acid as in step 2.
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DMF and then with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[8]
-
Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.
-
Isolate the crude peptide by centrifugation and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
This protocol outlines the classic manual synthesis on a methylbenzhydrylamine (MBHA) resin.[3]
-
Resin Swelling and Preparation: Swell MBHA resin in DCM for 1 hour. Wash the resin with DCM.
-
First Amino Acid Coupling (Boc-AA(Bzl)-OH):
-
Deprotect the resin with 50% TFA in DCM for 2 minutes, followed by a 30-minute deprotection with 50% TFA in DCM.
-
Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM.
-
Couple the first Boc-protected, Bzl-side-chain-protected amino acid using a suitable coupling agent (e.g., DCC/HOBt) in DCM/DMF.
-
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM.
-
Coupling of the Next Amino Acid: Couple the next Boc-protected, Bzl-side-chain-protected amino acid.
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
Final Cleavage and Deprotection (HF Cleavage):
-
After the final coupling and Boc deprotection, wash the resin and dry it under vacuum.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to the resin.
-
Condense liquid HF into the reaction vessel at low temperature (e.g., -78°C).
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate and wash the cleaved peptide with cold diethyl ether.
-
Purify the peptide by RP-HPLC.
-
Visualizing the Workflows
The logical flow of a single coupling cycle differs significantly between the two strategies, primarily in the deprotection step.
Caption: Z/OtBu SPPS Cycle Workflow.
Caption: Boc/Bzl SPPS Cycle Workflow.
Conclusion: Making the Strategic Choice
The Z/OtBu protecting group strategy, while not a mainstream approach in solid-phase peptide synthesis, offers the distinct advantage of full orthogonality, allowing for milder Nα-deprotection conditions and potentially reducing acid-induced side reactions. This makes it a valuable consideration for the synthesis of peptides containing acid-sensitive residues or when on-resin modifications are required. However, the practical challenges of catalytic hydrogenolysis in SPPS, including potential catalyst poisoning, must be carefully managed.
The Boc/Bzl strategy remains a robust and well-documented method, particularly for the synthesis of a wide range of peptides. Its primary drawbacks are the quasi-orthogonal nature of the protecting groups, which can lead to premature side-chain deprotection, and the necessity of using hazardous HF for the final cleavage.
Ultimately, the choice between these two strategies will depend on the specific requirements of the target peptide. For complex syntheses where minimizing acid exposure is paramount and the sequence is compatible with hydrogenolysis, the Z/OtBu approach presents a compelling alternative. For more routine peptide synthesis where established protocols and high yields are the primary concern, the Boc/Bzl strategy continues to be a reliable option. A thorough understanding of the underlying chemistry of each protecting group is essential for navigating these choices and achieving successful peptide synthesis.
References
A Comprehensive Guide to Alternatives for Lysine Side-Chain Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The protection of the ε-amino group of lysine is a critical consideration, as its reactivity can lead to unwanted side reactions and branching. While H-Lys(Z)-OtBu.HCl, utilizing the benzyloxycarbonyl (Z) group, has been a traditional choice, a diverse array of alternative protecting groups offers significant advantages in terms of orthogonality, lability, and compatibility with modern solid-phase peptide synthesis (SPPS) strategies. This guide provides an objective comparison of the performance of common alternatives to the Z-group for lysine side-chain protection, supported by experimental data and detailed protocols.
Comparison of Lysine Side-Chain Protecting Groups
The ideal lysine side-chain protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect the Nα-protecting group (typically Fmoc or Boc) or other side-chain protecting groups. The choice of protecting group is therefore intrinsically linked to the overall synthetic strategy, particularly the need for on-resin, site-specific modifications.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Orthogonality & Key Features |
| Benzyloxycarbonyl | Z or Cbz | -C(O)O-CH₂-Ph | Strong acid (HBr/AcOH, HF) or catalytic hydrogenolysis (H₂/Pd). | Orthogonal to Fmoc and Boc. Its removal often requires harsh conditions, making it less ideal for complex, sensitive peptides in SPPS.[1] |
| tert-Butoxycarbonyl | Boc | -C(O)O-C(CH₃)₃ | Strong acid (e.g., Trifluoroacetic acid - TFA).[2] | Industry Standard for Fmoc SPPS. Orthogonal to the base-labile Fmoc group. Stable during chain assembly and removed during the final TFA-mediated cleavage from the resin.[2] |
| 4-Methyltrityl | Mtt | -C(Ph)₂(C₆H₄-4-Me) | Very mild acid (e.g., 1-2% TFA in DCM, or HFIP/DCM).[3] | Allows for selective on-resin deprotection to perform side-chain modifications like branching or labeling, while other acid-labile groups (like Boc and tBu) and the peptide-resin linkage remain intact. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See Diagram | 2% Hydrazine (N₂H₄) in DMF. | Orthogonal to both Fmoc and acid-labile groups (Boc, tBu). Widely used for on-resin side-chain modifications. Potential for migration to other free amines has been reported. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | See Diagram | 2-5% Hydrazine (N₂H₄) in DMF. | Similar to Dde but more sterically hindered, which can reduce the risk of migration.[4] |
| Allyloxycarbonyl | Aloc | -C(O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃). | Fully orthogonal to both acid- and base-labile groups, providing an additional dimension of selectivity for complex synthetic schemes. |
| Trifluoroacetyl | Tfa | -C(O)CF₃ | Base-labile (e.g., aqueous piperidine).[5][6] | Can be used for on-resin modification, but its lability is similar to the Fmoc group, requiring careful strategic planning. |
| Methylsulfonylethyloxycarbonyl | Msc | -C(O)O-CH₂-CH₂-SO₂-CH₃ | Mild base (β-elimination mechanism). | Extremely stable to acid and offers an alternative base-labile protecting group that is orthogonal to Fmoc under specific conditions. Can enhance peptide solubility.[7][8] |
| o-Nitrobenzyloxycarbonyl | Nvoc or oNB-Cbz | See Diagram | UV irradiation (photolysis) at ~350-365 nm.[9] | Photolabile, allowing for deprotection under neutral conditions with high spatial and temporal control. Useful for synthesizing photo-activatable peptides or for orthogonal protection strategies.[10] |
| Aminobutanol carbamate / Aminobutanamide carbamate | Aboc / Abac | See Diagram | Mild, biocompatible conditions: NaIO₄ for Aboc; Pyridoxal 5'-phosphate (PLP) for Abac. | Enzyme-labile or bio-orthogonal protecting groups that can be removed under very mild, aqueous conditions, making them suitable for the manipulation of folded proteins and peptides.[9] |
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of different lysine protecting groups under identical experimental conditions are not extensively available in the literature. However, data from various studies can provide insights into their performance.
| Lysine Derivative | Peptide Sequence/Context | Crude Purity | Final Yield | Source |
| Fmoc-Lys(Boc)-OH | Model Pentapeptide | ~75% | ~40% | [10] |
| Boc-Lys(Z)-OH | Model Pentapeptide | ~55% | ~25% | [10] |
| Fmoc-Lys(Dde)-OH | 12-mer peptide-drug conjugate | 75% | Not Reported | [11] |
| Fmoc-Lys(ivDde)-OH | Branched gp41 peptide | 93% | Not Reported | |
| Fmoc-Lys(Mtt)-OH | Branched gp41 peptide | 79% | Not Reported | |
| Fmoc-Lys(Aloc)-OH | Branched gp41 peptide | 82% | Not Reported |
Note: The data in this table is compiled from different sources and for different peptide sequences, and therefore does not represent a direct, controlled comparison. It is intended to be illustrative of the performance that can be achieved with these protecting groups.
Experimental Protocols
The following are representative protocols for the on-resin deprotection of common orthogonal lysine protecting groups and a general protocol for SPPS.
General Protocol for Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM, and dry it under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and agitate for 2-3 hours. Filter the resin, collect the filtrate, and precipitate the peptide with cold diethyl ether.
Protocol for On-Resin Deprotection of Lys(Mtt)
-
Resin Preparation: After synthesis of the peptide chain, wash the peptide-resin with DCM (3 x 5 mL).
-
Deprotection Cocktail: Prepare a solution of 1-2% TFA and 5% TIS in DCM.
-
Mtt Removal: Add the deprotection cocktail to the resin and agitate for 2 minutes. The solution will typically turn a bright yellow color.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM.
-
Repeat: Repeat steps 3 and 4 until the washings are colorless, indicating complete removal of the Mtt group.
-
Neutralization: Wash the resin with a 10% DIPEA solution in DMF, followed by extensive washing with DMF to prepare for the subsequent coupling reaction on the lysine side chain.
Protocol for On-Resin Deprotection of Lys(Dde) or Lys(ivDde)
-
Resin Preparation: Wash the peptide-resin with DMF (3 x 5 mL).
-
Deprotection Cocktail: Prepare a solution of 2-5% hydrazine hydrate in DMF.
-
Dde/ivDde Removal: Add the deprotection cocktail to the resin and agitate for 5-10 minutes.
-
Washing: Drain the deprotection solution.
-
Repeat: Repeat steps 3 and 4 two to three times to ensure complete deprotection.
-
Final Washing: Wash the resin extensively with DMF (5 x 5 mL) to remove all traces of hydrazine before proceeding to the next step.
Protocol for On-Resin Deprotection of Lys(Aloc)
-
Resin Preparation: Wash the peptide-resin with DCM or THF (3 x 5 mL).
-
Deprotection Cocktail: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in an appropriate solvent (e.g., a mixture of CHCl₃/AcOH/NMM or DCM/THF). Add a scavenger such as phenylsilane (PhSiH₃) (10-20 equivalents).
-
Aloc Removal: Add the deprotection cocktail to the resin. The reaction vessel should be purged with an inert gas (N₂ or Ar). Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the solution and wash the resin extensively with the solvent used for the reaction, followed by DMF, and then DCM. It is crucial to thoroughly wash away all traces of the palladium catalyst.
Visualizations
General Workflow of Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Deprotection Strategies for Lysine
Caption: Orthogonality of common protecting groups in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. drivehq.com [drivehq.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of Synthetic Peptides Containing H-Lys(Z)-OtBu.HCl
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical factor that directly impacts experimental reproducibility and the validity of results.[1] This is particularly true for peptides incorporating modified amino acids with bulky protecting groups, such as H-Lys(Z)-OtBu.HCl. These protecting groups, while essential during synthesis, can introduce unique challenges in purification and analysis. This guide provides an objective comparison of key analytical techniques for assessing the purity of such peptides, supported by experimental considerations and data presentation formats.
Understanding Potential Impurities
Solid-phase peptide synthesis (SPPS) is a powerful technique but can generate various impurities.[2] For peptides containing this compound, specific attention should be paid to:
-
Truncated and Deletion Sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acids.[3][4]
-
Insertion Sequences: Inefficient washing after a coupling step can result in the addition of an extra amino acid.[2][3]
-
Incomplete Deprotection: Residual benzyloxycarbonyl (Z) or tert-butyl (OtBu) groups on the lysine side chain are common impurities that can be difficult to remove and can interfere with biological assays.[3][5]
-
Side Reactions: The protecting groups themselves or the conditions for their removal can lead to unintended modifications of the peptide.[6][7] For instance, the acid-labile OtBu group can be prematurely cleaved, and the Z group's removal by hydrogenolysis can sometimes be incomplete or cause side reactions.
-
Diastereomers: Racemization of amino acids can occur during synthesis, leading to impurities that are chemically identical but stereochemically different.[2][8][9]
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity assessment of synthetic peptides. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages | Suitability for this compound Peptides |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity (Reversed-Phase HPLC is most common).[5][10][11] | Purity level (by peak area percentage), detection of impurities with different retention times.[1] | High resolution, quantitative, well-established for peptide analysis.[12][13] | May not separate all impurities (e.g., diastereomers without a chiral column), peak co-elution can occur. | Excellent. The bulky and hydrophobic Z and OtBu groups will significantly influence retention time, aiding in the separation of protected, partially deprotected, and fully deprotected species. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules.[14] | Confirms the molecular weight of the target peptide and helps identify impurities based on their mass.[1] | High sensitivity and accuracy, provides molecular weight information for impurity identification.[5][15] | Not inherently quantitative without standards, acidic matrices in MALDI-TOF can sometimes cause cleavage of acid-labile protecting groups.[16] | Essential. Confirms the successful synthesis of the target peptide and is crucial for identifying impurities related to incomplete deprotection by detecting the mass difference corresponding to the Z (+134.1 Da) and/or OtBu (+56.1 Da) groups. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[17][18] | Determines the amino acid composition and the net peptide content.[5][15] | Gold standard for accurate peptide quantification.[17] | Destructive to the sample, does not provide information on the peptide sequence or impurities with the correct amino acid composition.[] | Highly Recommended. Provides the most accurate measure of the actual amount of peptide in the sample, which is critical for dose-response experiments and ensuring accurate concentrations. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic peptide by separating it from its impurities.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of approximately 1 mg/mL.
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed.[5]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptide and its impurities. A shallow gradient is often preferred for better resolution of peptide impurities.[20]
-
Detection: The peptide bond absorbs UV light at approximately 215-220 nm.[5]
-
Data Analysis: The purity is calculated based on the relative peak area of the main peptide peak compared to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular identity of the synthesized peptide and identify potential impurities.
Methodology:
-
Sample Preparation: The sample is prepared according to the specific type of mass spectrometer being used (e.g., MALDI-TOF or ESI-MS). For MALDI-TOF, the peptide is co-crystallized with a matrix. For ESI-MS, the peptide is typically infused in a solvent compatible with the electrospray process.
-
Instrumentation:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Provides high accuracy and is suitable for a wide range of peptides.[5] Caution should be exercised with acidic matrices which can potentially cleave acid-labile protecting groups like OtBu.[16]
-
ESI-MS (Electrospray Ionization Mass Spectrometry): Often coupled with HPLC (LC-MS), allowing for the mass analysis of peaks as they elute from the HPLC column.[15]
-
-
Data Analysis: The experimentally determined molecular weight is compared to the theoretical molecular weight of the target peptide. The masses of any impurity peaks are analyzed to identify their potential origin (e.g., presence of protecting groups, deletion of an amino acid).
Amino Acid Analysis (AAA)
Objective: To determine the net peptide content.
Methodology:
-
Hydrolysis: The peptide is hydrolyzed into its individual amino acids, typically using 6N HCl at 110°C for 24 hours.[21]
-
Derivatization: The hydrolyzed amino acids are often derivatized with a reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to make them detectable.[18]
-
Separation: The derivatized amino acids are separated by chromatography, often RP-HPLC.[18]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The total amount of quantified amino acids gives the net peptide content.[15]
Visualizing the Workflow and Concepts
References
- 1. gencefebio.com [gencefebio.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Solid Phase Synthesis [sigmaaldrich.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. ijsra.net [ijsra.net]
- 13. hplc.eu [hplc.eu]
- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
- 16. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pcl.tamu.edu [pcl.tamu.edu]
- 18. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 20. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 21. benchchem.com [benchchem.com]
Confirming the Structure of H-Lys(Z)-OtBu.HCl: An NMR Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthesized molecules. This guide provides a comparative analysis of using ¹H and ¹³C NMR spectroscopy to confirm the structure of H-Lys(Z)-OtBu.HCl, a commonly used protected amino acid in peptide synthesis. We will compare its expected spectral features with the alternative, H-Lys(Boc)-OtBu.HCl, and provide detailed experimental protocols.
Introduction to NMR-Based Structural Confirmation
In the synthesis of peptides and other complex organic molecules, rigorous structural confirmation at each step is paramount to ensure the integrity of the final product. NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For a protected amino acid like this compound, ¹H NMR spectroscopy helps to identify and locate protons, while ¹³C NMR spectroscopy provides information about the carbon skeleton. Together, they offer a comprehensive fingerprint of the molecule, allowing for unambiguous confirmation of the presence and integrity of the lysine backbone, the N-ε-benzyloxycarbonyl (Z) protecting group, and the C-terminal tert-butyl (OtBu) ester.
Comparative Analysis of ¹H and ¹³C NMR Data
While full, detailed spectra for this compound are not always publicly available in the literature, the expected chemical shifts can be reliably predicted based on the well-documented spectral data of its constituent functional groups. Below is a comparative summary of the expected ¹H and ¹³C NMR chemical shifts for this compound and a common alternative, H-Lys(Boc)-OtBu.HCl. The key differences lie in the signals corresponding to the N-ε protecting group (Z vs. Boc).
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)
| Assignment | This compound | H-Lys(Boc)-OtBu.HCl | Key Observations |
| Lysine α-CH | ~3.8 - 4.2 | ~3.8 - 4.2 | Position can vary based on protonation state and solvent. |
| Lysine β, γ, δ-CH₂ | ~1.3 - 1.9 | ~1.3 - 1.9 | Complex multiplet region. |
| Lysine ε-CH₂ | ~3.1 - 3.3 | ~2.9 - 3.1 | Shifted downfield due to adjacent nitrogen. |
| OtBu -C(CH₃)₃ | ~1.4 - 1.5 | ~1.4 - 1.5 | Characteristic intense singlet, integrating to 9 protons. |
| Z -CH₂-Ph | ~5.1 | - | Distinct singlet for the benzylic protons of the Z group. |
| Z -C₆H₅ | ~7.3 - 7.4 | - | Aromatic protons of the Z group. |
| Boc -C(CH₃)₃ | - | ~1.4 | Characteristic intense singlet, integrating to 9 protons.[1] |
| NH (amide) | ~5.0 - 5.5 | ~4.6 - 5.0 | Broad signal, position is concentration and solvent dependent. |
| NH₃⁺ (α-amino) | ~8.0 - 8.5 | ~8.0 - 8.5 | Broad signal, position is variable and may exchange with D₂O. |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm)
| Assignment | This compound | H-Lys(Boc)-OtBu.HCl | Key Observations |
| Lysine α-C | ~53 - 55 | ~53 - 55 | |
| Lysine β, γ, δ-C | ~22 - 32 | ~22 - 32 | |
| Lysine ε-C | ~40 - 41 | ~40 - 41 | |
| OtBu -C(CH₃)₃ | ~28 | ~28 | |
| OtBu -C(CH₃)₃ | ~82 - 83 | ~82 - 83 | Quaternary carbon of the tert-butyl ester. |
| Z -C=O | ~156 - 157 | - | Carbonyl of the carbamate. |
| Z -CH₂-Ph | ~66 - 67 | - | Benzylic carbon of the Z group. |
| Z -C₆H₅ | ~127 - 137 | - | Aromatic carbons of the Z group. |
| Boc -C=O | - | ~155 - 156 | Carbonyl of the carbamate. |
| Boc -C(CH₃)₃ | - | ~28.5 | |
| Boc -C(CH₃)₃ | - | ~79 - 80 | Quaternary carbon of the Boc group. |
| Ester C=O | ~170 - 172 | ~170 - 172 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the characterization of protected amino acids like this compound.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of molecule. For solubility enhancement, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can affect chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
A wider spectral width is needed compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, especially in the aliphatic region of lysine, two-dimensional NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is useful for tracing the connectivity of the lysine side chain protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the connectivity of the protecting groups to the lysine backbone.
-
Visualization of Workflow and Structural Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR-based structural confirmation and a logical comparison of the key structural features of this compound and H-Lys(Boc)-OtBu.HCl.
Caption: A flowchart illustrating the key steps in confirming a chemical structure using NMR spectroscopy.
Caption: A diagram comparing the key structural components of this compound and H-Lys(Boc)-OtBu.HCl.
Conclusion
NMR spectroscopy is a powerful and definitive method for the structural confirmation of protected amino acids like this compound. By analyzing the characteristic signals from the lysine backbone, the tert-butyl ester, and the Z-protecting group, researchers can confidently verify the successful synthesis and purity of their compound. Comparison with alternative protecting group strategies, such as the Boc group, highlights the distinct spectral signatures that allow for clear differentiation. Adherence to standardized experimental protocols ensures the acquisition of high-quality data, which is fundamental for accurate structural elucidation in the field of drug development and peptide chemistry.
References
A Cost-Benefit Analysis of H-Lys(Z)-OtBu.HCl in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of protecting groups is a critical decision in the large-scale synthesis of peptide-based active pharmaceutical ingredients (APIs). This guide provides an objective comparison of H-Lys(Z)-OtBu.HCl and its primary alternative, H-Lys(Boc)-OtBu.HCl, to inform strategic decisions in process development and manufacturing.
The choice between the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups for the ε-amino function of lysine can significantly impact the overall cost, efficiency, safety, and environmental footprint of a manufacturing process. This analysis delves into the key performance indicators of each strategy, supported by experimental data and detailed protocols, to provide a comprehensive framework for decision-making.
At a Glance: Key Differences
| Feature | This compound | H-Lys(Boc)-OtBu.HCl |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) |
| Deprotection Method | Catalytic Hydrogenation or strong acid | Acidolysis (e.g., TFA, HCl) |
| Key Reagents | H₂, Palladium on Carbon (Pd/C) | Trifluoroacetic Acid (TFA) or HCl |
| Process Safety | High-pressure hydrogen gas, pyrophoric catalyst | Corrosive and hazardous acids |
| Waste Stream | Catalyst waste (recyclable), toluene | Acidic waste, halogenated organic compounds |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Fmoc and Z (under non-acidic conditions) |
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the use of this compound and H-Lys(Boc)-OtBu.HCl in a large-scale synthesis context. Prices are estimates based on available supplier data for bulk quantities and may vary based on supplier and market conditions.
| Parameter | This compound Strategy | H-Lys(Boc)-OtBu.HCl Strategy |
| Starting Material Cost (per kg) | ~$1,000 - $1,500[1] | ~$800 - $1,200 |
| Deprotection Reagent Cost | Palladium on Carbon (Pd/C): ~$500 - $1,000/kg (recyclable)[2] | Trifluoroacetic Acid (TFA): ~$50 - $100/L |
| Typical Deprotection Yield | >95%[3] | 90-98%[4] |
| Typical Purity | High, often with minimal side products | High, but potential for side-products from scavengers |
| Typical Deprotection Cycle Time | 4-24 hours (including setup and catalyst filtration) | 1-4 hours |
Experimental Protocols
Deprotection of the Z-Group via Catalytic Hydrogenation
This protocol describes a general procedure for the large-scale deprotection of the Z-group from a lysine residue.
Materials:
-
Z-protected peptide
-
10% Palladium on Carbon (Pd/C) (5-10% w/w)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Setup: In a suitable high-pressure hydrogenation reactor, dissolve the Z-protected peptide in methanol.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Seal the reactor and pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be recovered for potential recycling.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Deprotection of the Boc-Group via Acidolysis
This protocol describes a general procedure for the large-scale deprotection of the Boc-group from a lysine residue using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-protected peptide
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Scavengers (e.g., water, triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve the Boc-protected peptide in dichloromethane.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Deprotection: Add the cleavage cocktail to the peptide solution and stir at room temperature. The reaction is typically complete within 1-2 hours and can be monitored by HPLC.
-
Precipitation: Concentrate the reaction mixture under reduced pressure and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by filtration and wash with cold diethyl ether.
-
Purification: The crude peptide is then typically purified by chromatography.
Process Flow and Decision-Making Diagrams
Cost-Benefit Analysis
This compound Strategy:
-
Benefits:
-
The deprotection via catalytic hydrogenation is generally a clean reaction with high yields and fewer side products, potentially simplifying downstream purification.[3]
-
The palladium catalyst can often be recovered and recycled, which can offset its initial high cost over multiple batches.
-
Avoids the use of large quantities of strong, corrosive acids like TFA.
-
-
Costs & Drawbacks:
-
The initial cost of this compound is often higher than its Boc-protected counterpart.[1]
-
Catalytic hydrogenation requires specialized high-pressure reactors and stringent safety protocols to handle flammable hydrogen gas and potentially pyrophoric catalysts.[5][6][7][8]
-
The process can be slower than acidolysis, impacting overall throughput.
-
The palladium catalyst can be sensitive to poisoning by sulfur-containing compounds, which may be present in some synthetic routes.[6]
-
H-Lys(Boc)-OtBu.HCl Strategy:
-
Benefits:
-
The starting material, H-Lys(Boc)-OtBu.HCl, is generally more cost-effective.
-
The deprotection process is rapid and can be performed in standard glass-lined reactors without the need for high-pressure equipment.
-
The chemistry is well-established and widely implemented in the pharmaceutical industry.
-
-
Costs & Drawbacks:
-
The use of large volumes of TFA presents significant safety and environmental concerns. TFA is corrosive, hazardous, and persistent in the environment.[9][10][11]
-
The acidic waste stream requires neutralization and specialized disposal, adding to the operational cost.
-
The strong acidic conditions can lead to side reactions with sensitive amino acid residues in the peptide sequence, potentially complicating purification.[12]
-
TFA is a single-use reagent in this context, representing a continuous raw material cost.
-
Conclusion and Recommendations
The choice between this compound and H-Lys(Boc)-OtBu.HCl for large-scale synthesis is a multifaceted decision that requires a thorough evaluation of economic, safety, and environmental factors.
H-Lys(Boc)-OtBu.HCl is often the default choice due to the lower initial raw material cost and faster, more straightforward deprotection protocol that does not require specialized high-pressure equipment. This strategy may be preferable for companies with established infrastructure for handling acidic reagents and waste streams, and for processes where cycle time is a critical driver.
This compound presents a compelling alternative, particularly for companies prioritizing "green chemistry" principles and seeking to minimize the use of hazardous and environmentally persistent reagents like TFA. While the initial investment in high-pressure hydrogenation equipment and the higher cost of the starting material are significant considerations, the potential for catalyst recycling and a cleaner reaction profile can offer long-term economic and environmental benefits. This strategy is particularly advantageous for the synthesis of peptides that are sensitive to strong acidic conditions.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic process, the scale of manufacturing, the company's capital equipment and infrastructure, and its strategic priorities regarding cost, safety, and environmental sustainability. A thorough process hazard analysis and a detailed cost model should be developed for both routes before making a final decision.
References
- 1. ivychem.com [ivychem.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. njhjchem.com [njhjchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fediol.eu [fediol.eu]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. brieflands.com [brieflands.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
A Comparative Guide to Lysine Protection Strategies in Peptide Synthesis: H-Lys(Z)-OtBu.HCl vs. Alternatives
In the landscape of peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids is a critical determinant of success, profoundly influencing yield, purity, and the feasibility of synthesizing complex peptide structures. For lysine, the protection of its ε-amino group is paramount to prevent unwanted side reactions. This guide provides an objective comparison of the classical lysine derivative, H-Lys(Z)-OtBu.HCl, with the contemporary and widely adopted Fmoc-Lys(Boc)-OH, offering insights for researchers, scientists, and professionals in drug development.
The core of this comparison lies in the orthogonal protection strategies each derivative represents. This compound is typically employed in Boc-based Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis, utilizing the benzyloxycarbonyl (Z) group for side-chain protection and a tert-butyl (OtBu) ester for the C-terminus. In contrast, Fmoc-Lys(Boc)-OH is a cornerstone of the Fmoc/tBu strategy, where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group provides Nα-protection, and the acid-labile tert-butyloxycarbonyl (Boc) group protects the lysine side chain.[1]
Performance Comparison at a Glance
The choice between these lysine-protected derivatives has significant implications for the synthetic workflow, deprotection conditions, and ultimately, the purity and yield of the final peptide. The following table summarizes the key characteristics and expected performance of each strategy.
| Feature | This compound (in Boc/Bzl or Solution-Phase Strategy) | Fmoc-Lys(Boc)-OH (in Fmoc/tBu SPPS Strategy) |
| Nα-Protection | Typically Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Z (Benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Orthogonality | Z group is orthogonal to Boc and Fmoc.[1] | Boc group is orthogonal to Fmoc.[1] |
| Nα-Deprotection | Mild acid (e.g., TFA) to remove Boc. | Base (e.g., 20% piperidine in DMF).[1] |
| Side-Chain Deprotection | Strong acid (e.g., HF, HBr/AcOH) or catalytic hydrogenolysis (H₂/Pd).[1] | Strong acid (e.g., Trifluoroacetic acid - TFA).[1] |
| Common Applications | Historically significant, still used in solution-phase synthesis and for specific applications in SPPS requiring its unique orthogonality.[1] | The standard for modern Fmoc-based solid-phase peptide synthesis.[1] |
| Potential Issues | Catalytic hydrogenolysis can be incompatible with other functional groups (e.g., Cys, Met). Strong acid cleavage is harsh.[1] | The tert-butyl carbocation generated during Boc deprotection can lead to side reactions with sensitive residues like Trp and Tyr if scavengers are not used. |
| Representative Yield | Crude dipeptide yield (solution-phase): 85-95%; Purified dipeptide yield: 70-85%.[2] | Generally high, but sequence-dependent. |
| Purity | Can be high, but harsh deprotection conditions can lead to side products. | Generally high with modern coupling reagents and protocols. |
Experimental Protocols
Detailed methodologies are crucial for reproducible peptide synthesis. Below are representative protocols for the incorporation of lysine using both this compound in a Boc-SPPS framework and Fmoc-Lys(Boc)-OH in an Fmoc-SPPS framework.
Protocol 1: Boc-SPPS using Boc-Lys(Z)-OH
This protocol outlines the manual solid-phase synthesis of a peptide on a Merrifield resin, incorporating a lysine residue protected with a Z group.
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Nα-Deprotection: Remove the Boc group with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[1]
-
Washing: Thoroughly wash the resin with DCM and neutralize with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Coupling: Dissolve Boc-Lys(Z)-OH and a coupling reagent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF), add DIPEA, and add the mixture to the resin. Agitate until coupling is complete (monitor with a Kaiser test).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the resin with a strong acid such as liquid hydrogen fluoride (HF) to cleave the peptide from the resin and remove the Z side-chain protecting group.
Protocol 2: Fmoc-SPPS using Fmoc-Lys(Boc)-OH
This protocol describes the standard manual solid-phase synthesis on a Rink Amide resin for producing a C-terminally amidated peptide.
-
Resin Swelling: Swell Rink Amide resin in DMF.
-
Nα-Deprotection: Remove the initial Fmoc group on the resin with a solution of 20% piperidine in DMF.[1]
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling: Dissolve Fmoc-Lys(Boc)-OH, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the deprotected peptide-resin and agitate until coupling is complete (monitor with a Kaiser test).
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and simultaneously remove the Boc side-chain protecting group.[1]
Visualizing the Synthetic Workflows
The logical flow of a single coupling cycle and the final deprotection strategies differ significantly between the two approaches.
References
A Comparative Performance Analysis of H-Lys(Z)-OtBu.HCl and Other Lysine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides a detailed comparison of H-Lys(Z)-OtBu.HCl, a key building block in Boc-chemistry SPPS, with other commonly employed lysine derivatives, particularly Fmoc-Lys(Boc)-OH, which is the standard in the widely used Fmoc-chemistry.
Performance Comparison of Lysine Derivatives
The choice between this compound and other lysine derivatives is fundamentally tied to the overall peptide synthesis strategy, primarily the choice between Boc/Bzl and Fmoc/tBu methodologies. Each strategy employs orthogonal protecting groups that are removed under different chemical conditions.
| Performance Parameter | This compound | Fmoc-Lys(Boc)-OH | Other Common Derivatives (e.g., Boc-Lys(2-Cl-Z)-OH) |
| SPPS Chemistry | Boc/Bzl | Fmoc/tBu | Boc/Bzl |
| α-Amino Protection | None (used as hydrochloride salt) | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| ε-Amino Side-Chain Protection | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |
| Coupling Efficiency | Generally high, but can be sequence-dependent. Steric hindrance from the Z-group is less of a concern than with some bulkier protecting groups. | Typically high (often >99%). The bulky Boc group can occasionally lead to steric hindrance in challenging sequences.[1] | High, with the 2-Cl-Z group offering a balance of stability and efficient removal.[2] |
| α-Amino Deprotection | N/A (requires neutralization before coupling) | 20% Piperidine in DMF | 50% TFA in DCM[3] |
| Side-Chain Deprotection | Strong acid (e.g., HF)[4] | TFA (concurrent with resin cleavage)[5] | Strong acid (e.g., HF)[2] |
| Deprotection Yield | Generally high with appropriate scavengers. | High, as TFA cleavage is a standard and well-optimized step.[5] | High, with the 2-Cl-Z group being reliably cleaved by strong acids.[2] |
| Solubility | Soluble in DMSO (slightly), Ethanol (slightly, sonicated).[6] | Soluble in polar organic solvents like DMF and DMSO.[1] Slightly soluble in water.[7] | Generally soluble in common SPPS solvents. |
| Crude Peptide Purity | Dependent on the efficiency of coupling and deprotection steps throughout the synthesis. | High purity is achievable due to the mild and efficient nature of Fmoc chemistry.[5] | Comparable to this compound, influenced by overall synthesis success. |
| Key Advantages | Integral to Boc/Bzl strategy, stable side-chain protection until final cleavage. | Compatible with mild Fmoc chemistry, orthogonal protection allows for on-resin side-chain modification if other protecting groups are used.[1] | Enhanced stability of the side-chain protecting group compared to Z, while still being removable under strong acid conditions.[2] |
| Key Disadvantages | Requires handling of hazardous strong acids (HF) for final deprotection. | Potential for side reactions like aspartimide formation in sensitive sequences due to repeated base exposure. | Requires handling of hazardous strong acids (HF) for final deprotection. |
Experimental Protocols
To generate direct comparative data, a model peptide containing a lysine residue would be synthesized using both Boc and Fmoc strategies with the respective lysine derivatives. The following are representative protocols for such a comparison.
Synthesis of a Model Peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Lys-NH₂) via Boc-SPPS using this compound
This protocol outlines the manual solid-phase synthesis of a model hexapeptide amide on a MBHA resin.
1. Resin Preparation:
-
Swell 1 g of MBHA resin in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DCM (3x), followed by isopropanol (IPA) (3x), and then DCM (3x).
2. First Amino Acid Coupling (Boc-Lys(Z)-OH):
-
Couple Boc-Lys(Z)-OH (3 eq.) to the resin using DCC (3 eq.) and HOBt (3 eq.) in a mixture of DCM and DMF (1:1) for 2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DCM (3x), IPA (3x), and DCM (3x).
3. Subsequent Synthesis Cycles (for Phe, Gly, Gly, Tyr):
- Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[3] Wash with DCM (3x) and IPA (3x).
- Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 5 minutes each). Wash with DCM (3x).
- Coupling: Couple the next Boc-protected amino acid (3 eq.) using a suitable coupling agent like HBTU (3 eq.) in the presence of DIEA (6 eq.) in DMF for 1-2 hours. Monitor with the Kaiser test.
- Wash the resin with DMF (3x) and DCM (3x).
4. N-terminal Acetylation:
-
After the final coupling (Boc-Tyr(Bzl)-OH) and deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour to cleave the peptide and remove the Z and Bzl side-chain protecting groups.[4]
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
Synthesis of a Model Peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Lys-NH₂) via Fmoc-SPPS using Fmoc-Lys(Boc)-OH
This protocol outlines the manual solid-phase synthesis of the same model hexapeptide amide on a Rink Amide resin.
1. Resin Preparation:
-
Swell 1 g of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2x for 10 minutes each).
-
Wash the resin with DMF (5x) and DCM (5x).
2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
Couple Fmoc-Lys(Boc)-OH (3 eq.) to the resin using HATU (3 eq.) and DIEA (6 eq.) in DMF for 1 hour.[1]
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
3. Subsequent Synthesis Cycles (for Phe, Gly, Gly, Tyr):
- Deprotection: Treat the resin with 20% piperidine in DMF (2x for 10 minutes each). Wash with DMF (5x).
- Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using HATU (3 eq.) and DIEA (6 eq.) in DMF for 1 hour. Monitor with the Kaiser test.
- Wash the resin with DMF (3x) and DCM (3x).
4. N-terminal Acetylation:
-
After the final coupling (Fmoc-Tyr(tBu)-OH) and deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide and remove the Boc and tBu side-chain protecting groups.[5]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
Analysis of Crude Peptide Purity by RP-HPLC
The purity of the crude peptides obtained from both syntheses would be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.[8]
-
Purity Calculation: The percentage purity is determined by the ratio of the area of the main peptide peak to the total area of all peaks in the chromatogram.[8]
Visualizing Workflows and Biological Context
Experimental Workflow Comparison
Caption: Role of lysine in the mTORC1 signaling pathway.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. H-LYS(Z)-OTBU HCL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of H-Lys(Z)-OtBu.HCl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling H-Lys(Z)-OtBu.HCl (tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride), proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural guidance for the safe management and disposal of this compound.
Key Safety and Disposal Information
This compound is a protected amino acid derivative commonly used in peptide synthesis. Understanding its hazard profile is the first step toward safe handling and disposal. Based on available safety data sheets (SDS), the compound presents several hazards that must be managed appropriately.
Hazard and Disposal Summary
| Identifier | Information | Guidance and Remarks |
| Chemical Name | tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride | - |
| CAS Number | 5978-22-3 | - |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Personal Protective Equipment (PPE) is mandatory. Handle in a well-ventilated area or chemical fume hood. |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | Do not dispose of down the drain or in general waste. |
| Alternative Disposal Consideration | Chemical incineration with an afterburner and scrubber. | This should only be performed by a licensed and equipped waste disposal facility. |
| Contaminated Packaging | Dispose of as unused product in a suitable, closed container. | Ensure packaging is properly sealed and labeled. |
Procedural Guidance for Disposal
The disposal of this compound should be approached systematically to ensure safety and compliance. The following steps outline a general protocol for laboratory personnel.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containers with the full chemical name: "this compound" or "tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride".
-
Segregate: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office. Do not mix with incompatible materials.
Step 2: Packaging and Storage of Waste
-
Container: Use a suitable, sealable, and clearly labeled container for the solid waste.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat or ignition sources. Follow all institutional guidelines for hazardous waste storage.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the chemical waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Step 4: Handling Spills
-
Containment: In the event of a spill, avoid generating dust. Use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled solid.
-
Collection: Carefully sweep or scoop the material into a designated waste container.
-
Decontamination: Clean the spill area as per your laboratory's standard operating procedures for chemical spills.
-
Personal Protection: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when cleaning up spills.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
Essential Safety and Operational Guidance for Handling H-Lys(Z)-OtBu.HCl
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling H-Lys(Z)-OtBu.HCl. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory to minimize risk. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Summary Table:
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact can cause skin redness and irritation. |
| Causes serious eye irritation | H319 | Direct contact can cause significant eye irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. |
Recommended Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-level particulate respirator is necessary.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Body Protection: A laboratory coat or impervious clothing is required to prevent skin contact.
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for safely handling this compound from reception to disposal.
Caption: Standard Operating Procedure for this compound.
Step-by-Step Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is 4°C.
-
Keep the container tightly closed and store in a locked cabinet.
Handling and Use:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as specified above. Prepare your workspace by ensuring it is clean and uncluttered. All work should be conducted in a chemical fume hood.
-
Weighing: Use an analytical balance within the fume hood. To minimize dust generation, handle the solid material carefully.
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. If using water as the solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[5]
-
Spill Response: In case of a spill, evacuate the area and prevent the entry of unnecessary personnel. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[3] For larger spills, follow your institution's emergency procedures. Do not let the product enter drains.[3]
Disposal Plan:
-
Waste Collection: All waste materials, including unused product, contaminated gloves, and weigh paper, should be collected in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of it with regular laboratory trash. Contaminated packaging should be disposed of as unused product.[3]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Wash hands thoroughly after handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
